(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine
Description
Properties
IUPAC Name |
(4-phenyloxan-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5H,6-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYDNTFWMDEOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424327 | |
| Record name | 1-(4-Phenyloxan-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14006-32-7 | |
| Record name | Tetrahydro-4-phenyl-2H-pyran-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14006-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Phenyloxan-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-phenyloxan-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information on (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine. Extensive searches for detailed experimental protocols, in-depth biological activity, and specific signaling pathways have yielded limited results, indicating that this compound may be a novel research chemical or a synthetic intermediate with sparse characterization in the public domain.
Core Chemical Properties
This compound is a heterocyclic compound featuring a tetrahydropyran ring substituted with both a phenyl group and an aminomethyl group at the 4-position. This structure suggests potential applications as a scaffold in medicinal chemistry.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 116834-97-0, 14006-32-7 | [1][2] |
| Molecular Formula | C12H17NO | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Canonical SMILES | C1COCCC1(CN)C2=CC=CC=C2 | [1] |
Table 2: Predicted Physicochemical Properties
The following data are calculated estimates and have not been experimentally verified in publicly available literature.
| Property | Predicted Value | Source |
| Density | 1.0±0.1 g/cm³ | [1] |
| Boiling Point | 306.2±17.0 °C at 760 mmHg | [1] |
| Flash Point | 139.0±14.2 °C | [1] |
| Refractive Index | 1.532 | [1] |
Synthesis and Experimental Protocols
A plausible synthetic approach could involve the construction of the key 4-phenyl-4-cyanotetrahydropyran intermediate followed by reduction of the nitrile group to the primary amine.
Logical Workflow for Potential Synthesis:
References
- 1. CAS # 116834-97-0, 1-(4-Phenyltetrahydro-2H-Pyran-4-Yl)Methanamine: more information. [ww.chemblink.com]
- 2. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine and its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 116834-97-0 Molecular Formula: C₁₂H₁₇NO Synonyms: 1-(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine, 4-Aminomethyl-4-phenyl-tetrahydropyran
This technical guide provides a comprehensive overview of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of in-depth public data on this specific molecule, this document also explores the synthesis and potential biological significance of its core scaffold, tetrahydropyran-4-yl-methanamine, drawing insights from related compounds and general principles of drug discovery.
Physicochemical Properties
The following table summarizes the calculated physicochemical properties of this compound.[1]
| Property | Value |
| Molecular Weight | 191.27 g/mol |
| Density | 1.0±0.1 g/cm³ |
| Boiling Point | 306.2±17.0 °C at 760 mmHg |
| Flash Point | 139.0±14.2 °C |
| Refractive Index | 1.532 |
Synthesis and Experimental Protocols
Synthesis of (Tetrahydro-2H-pyran-4-yl)methanamine from 4-Cyanotetrahydropyran
This procedure involves the reduction of a nitrile to a primary amine using a nickel catalyst.
Materials and Equipment:
-
4-Cyanotetrahydropyran
-
22% (w/w) Ammonia-Methanol solution
-
Activated Raney nickel
-
Methanol
-
Hydrogen gas source
-
200 mL stainless steel autoclave with stirring device, thermometer, and manometer
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Experimental Procedure:
-
Reaction Setup: In a 200 mL stainless steel autoclave, combine 10.0 g (90.0 mmol) of 4-cyanotetrahydropyran, 100 mL of a 22% (w/w) ammonia-methanol solution, and 2.0 g of activated Raney nickel.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 0.51 to 0.61 MPa with hydrogen.
-
Reaction Conditions: Heat the mixture to a temperature of 50 to 60 °C and maintain vigorous stirring. Monitor the reaction for 5 hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filtration: Remove the insoluble Raney nickel catalyst by filtration. Wash the filter cake with 30 mL of methanol.
-
Purification: Combine the filtrate and the washings. The resulting solution can be analyzed by gas chromatography to determine the reaction yield. For isolation, concentrate the combined filtrate under reduced pressure. The crude product is then purified by vacuum distillation at 73-74 °C and 2.67 kPa to yield (Tetrahydro-2H-pyran-4-yl)methanamine as a colorless liquid.[2]
Expected Yield:
-
Reaction Yield: ~85.3%
-
Isolated Yield: ~76.6%
A general workflow for this synthesis is depicted below.
Caption: Synthesis workflow for (Tetrahydro-2H-pyran-4-yl)methanamine.
Relevance in Drug Discovery and Development
The tetrahydropyran ring is a common motif in many bioactive compounds, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The amine functionality provides a key site for further chemical modification, allowing for the exploration of a wide chemical space to optimize interactions with biological targets.
While the specific biological activity of this compound is not well-documented in publicly available literature, the broader class of pyran derivatives has shown a wide range of pharmacological activities.[3] These include antimicrobial, antiproliferative, and anti-inflammatory properties.[3]
Potential Therapeutic Applications: TGF-β Signaling Pathway
Recent research has highlighted the potential of pyran-containing compounds as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as activin-like kinase 5 (ALK5). The TGF-β signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as fibrosis and cancer. Small molecule inhibitors of ALK5 are therefore of significant therapeutic interest.
The general mechanism of TGF-β signaling is outlined in the diagram below.
References
- 1. CAS # 116834-97-0, 1-(4-Phenyltetrahydro-2H-Pyran-4-Yl)Methanamine: more information. [ww.chemblink.com]
- 2. SDS of N-Methyl-1-(4-phenyltetrahydro-2H-pyran-4-yl)methanamine, Safety Data Sheets, CAS 958443-30-6 - chemBlink [ww.chemblink.com]
- 3. Pharmacological profile of a new orally active growth hormone secretagogue, SM-130686 - PubMed [pubmed.ncbi.nlm.nih.gov]
(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine molecular structure and weight
An In-depth Technical Guide to (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine
This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for this compound, targeted at researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound is a chemical compound with a tetrahydro-pyran ring substituted with both a phenyl group and an aminomethyl group at the 4-position. This structure suggests potential applications as a scaffold in medicinal chemistry.
Chemical Structure:
The molecular structure consists of a central six-membered saturated heterocyclic ring containing one oxygen atom (a tetrahydropyran ring). A phenyl group (-C6H5) and an aminomethyl group (-CH2NH2) are attached to the same carbon atom (position 4) of this ring.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C12H17NO | [1][2] |
| Molecular Weight | 191.27 g/mol | [1][2][3] |
| CAS Number | 116834-97-0, 14006-32-7 | [1][2][3] |
| Density (calculated) | 1.0±0.1 g/cm³ | [1] |
| Boiling Point (calculated) | 306.2±17.0 °C at 760 mmHg | [1] |
| Flash Point (calculated) | 139.0±14.2 °C | [1] |
| Refractive Index (calculated) | 1.532 | [1] |
| SMILES | C1COCCC1(CN)C2=CC=CC=C2 | [1] |
| InChI | 1S/C12H17NO/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5H,6-10,13H2 | [1] |
| InChIKey | IPYDNTFWMDEOBW-UHFFFAOYSA-N | [1] |
Experimental Protocols: Plausible Synthesis Route
Hypothetical Protocol for the Synthesis of this compound:
Step 1: Synthesis of 4-Cyano-4-phenyltetrahydro-2H-pyran (Nitrile Precursor)
This intermediate can be synthesized through various organic chemistry methods. A possible route involves the reaction of tetrahydro-4H-pyran-4-one with a cyanide source and a phenylating agent, or a multi-step synthesis starting from materials that can form the substituted pyran ring.
Step 2: Reduction of 4-Cyano-4-phenyltetrahydro-2H-pyran to this compound
This step is analogous to the synthesis of 4-aminomethyltetrahydropyran from 4-cyanotetrahydropyran.[4]
-
Apparatus: A high-pressure stainless steel autoclave equipped with a stirring device, a thermometer, and a manometer.
-
Reagents:
-
4-Cyano-4-phenyltetrahydro-2H-pyran (1.0 eq)
-
Ammonia-methanol solution (e.g., 22% w/w)
-
Raney Nickel (catalyst)
-
Hydrogen gas
-
-
Procedure:
-
The autoclave is charged with 4-Cyano-4-phenyltetrahydro-2H-pyran, the ammonia-methanol solution, and activated Raney Nickel.
-
The autoclave is sealed and purged with hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere at a pressure of 0.5-0.6 MPa and a temperature of 45-55 °C.
-
The reaction is monitored for completion (e.g., by TLC or GC).
-
Upon completion, the autoclave is cooled, and the pressure is released.
-
The reaction mixture is filtered to remove the Raney Nickel catalyst. The catalyst bed is washed with methanol.
-
The filtrate and washings are combined and concentrated under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound as a liquid.
-
Visualizations
Logical Relationship of Compound Identifiers
Caption: Key identifiers for this compound.
Plausible Synthetic Workflow
Caption: A plausible two-step synthesis of the target compound.
Signaling Pathways
There is currently no publicly available information detailing the involvement of this compound in any specific biological signaling pathways. Further research would be required to elucidate its pharmacological activity and mechanism of action.
References
- 1. CAS # 116834-97-0, 1-(4-Phenyltetrahydro-2H-Pyran-4-Yl)Methanamine: more information. [ww.chemblink.com]
- 2. (4-Phenyltetrahydro-2h-pyran-4-yl)methylamine - CAS:14006-32-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. 14006-32-7 CAS MSDS ((4-phenyltetrahydropyran-4-yl)methylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
Spectroscopic Data of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for the compound (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine. Due to the limited availability of direct experimental data for this specific molecule, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles, offering a valuable resource for the characterization and identification of this and related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.25 - 7.40 | m | 5H | Ar-H |
| ~ 3.60 - 3.80 | m | 4H | H-2, H-6 |
| ~ 2.80 | s | 2H | -CH₂-NH₂ |
| ~ 1.80 - 2.00 | m | 4H | H-3, H-5 |
| ~ 1.60 | br s | 2H | -NH₂ |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 | Quaternary Ar-C |
| ~ 128.5 | Ar-C |
| ~ 127.0 | Ar-C |
| ~ 125.5 | Ar-C |
| ~ 65.0 | C-2, C-6 |
| ~ 50.0 | -CH₂-NH₂ |
| ~ 42.0 | C-4 |
| ~ 35.0 | C-3, C-5 |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3300 - 3400 | N-H stretch (primary amine) |
| ~ 3000 - 3100 | C-H stretch (aromatic) |
| ~ 2850 - 2950 | C-H stretch (aliphatic) |
| ~ 1600, 1495, 1450 | C=C stretch (aromatic) |
| ~ 1100 | C-O stretch (ether) |
| ~ 700 - 800 | C-H bend (aromatic, out-of-plane) |
Predicted as a thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 191 | [M]⁺ (Molecular Ion) |
| 174 | [M - NH₃]⁺ |
| 162 | [M - CH₂NH₂]⁺ |
| 105 | [C₆H₅CO]⁺ or [C₈H₉]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Predicted via Electron Ionization (EI).
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid/oil): Place a drop of the sample between two KBr or NaCl plates.
-
Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
Thin Film: Dissolve the sample in a volatile solvent, cast a film on a KBr or NaCl plate, and allow the solvent to evaporate.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Record the spectrum of the prepared sample.
-
Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile, thermally stable compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique suitable for less volatile or thermally labile molecules, often showing a prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: Workflow for Spectroscopic Analysis.
Solubility of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine in common lab solvents
A Technical Guide to the Solubility of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the solubility of this compound in common laboratory solvents. Following a comprehensive search of scientific literature and chemical databases, it has been determined that no quantitative solubility data for this specific compound has been publicly reported. This document, therefore, serves to outline the predicted solubility characteristics based on its chemical structure, provide a detailed experimental protocol for determining its solubility, and present a standardized workflow for such an analysis.
Introduction
This compound is a substituted tetrahydropyran derivative. The presence of a phenyl group and a primary amine suggests a molecule with mixed polarity. The tetrahydropyran ring and the phenyl group introduce significant nonpolar character, while the aminomethyl group provides a site for hydrogen bonding and potential protonation, contributing polar characteristics. This amphiphilic nature suggests that its solubility will be highly dependent on the specific solvent.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the following qualitative predictions can be made about the solubility of this compound:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be limited. While the amine group can engage in hydrogen bonding with these solvents, the bulky, nonpolar phenyl and tetrahydropyran moieties will likely hinder significant dissolution. The solubility in acidic aqueous solutions is predicted to be higher due to the formation of a more soluble ammonium salt.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is anticipated in these solvents. They can solvate the polar amine group without the steric hindrance that might occur with protic solvents, and they are also capable of accommodating the nonpolar regions of the molecule.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Low solubility is expected. While the phenyl and tetrahydropyran groups are nonpolar, the presence of the polar aminomethyl group will likely prevent significant dissolution in highly nonpolar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is predicted. These solvents have an intermediate polarity and are often effective at dissolving compounds with mixed characteristics.
Quantitative Solubility Data
As of the date of this document, a thorough search of available scientific literature and chemical data repositories has yielded no specific quantitative solubility data for this compound. The following table lists common laboratory solvents for which solubility data should be experimentally determined.
| Solvent | Chemical Formula | Type | Predicted Solubility | Quantitative Solubility (g/L at 25°C) |
| Water | H₂O | Polar Protic | Low | Data not available |
| Methanol | CH₃OH | Polar Protic | Limited | Data not available |
| Ethanol | C₂H₅OH | Polar Protic | Limited | Data not available |
| Isopropanol | C₃H₈O | Polar Protic | Limited | Data not available |
| Acetone | C₃H₆O | Polar Aprotic | Moderate | Data not available |
| Acetonitrile | C₂H₃N | Polar Aprotic | Moderate to Good | Data not available |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Good | Data not available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Good | Data not available |
| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Moderate to Good | Data not available |
| Chloroform | CHCl₃ | Chlorinated | Moderate to Good | Data not available |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | Moderate | Data not available |
| Toluene | C₇H₈ | Nonpolar | Low | Data not available |
| Hexane | C₆H₁₄ | Nonpolar | Low | Data not available |
Experimental Protocol for Solubility Determination
The following is a general gravimetric method for the quantitative determination of the solubility of this compound in a given solvent.
4.1. Materials
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Temperature-controlled shaker or incubator
-
Calibrated thermometer
-
Glass vials with screw caps and PTFE septa
-
Volumetric flasks
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Drying oven or vacuum oven
4.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial.
-
Record the initial mass of the compound.
-
Add a known volume or mass of the selected solvent to the vial.
-
Seal the vial tightly.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.
-
Carefully draw a known volume of the supernatant into a syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Discard the first few drops of the filtrate to avoid any potential contamination or adsorption effects from the filter.
-
Dispense a precise volume of the clear, filtered saturated solution into a pre-weighed, dry collection vial or volumetric flask.
-
-
Gravimetric Analysis:
-
Record the mass of the collection vial containing the filtered solution.
-
Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the compound and the solvent.
-
Once the solvent is completely removed, dry the vial containing the solid residue to a constant mass.
-
Record the final mass of the vial with the dried solute.
-
4.3. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dried solute (g) / Volume of filtered solution (L))
Workflow and Visualization
The logical progression of the experimental determination of solubility is depicted in the following workflow diagram.
Caption: Experimental workflow for determining solubility.
Conclusion
While no published quantitative solubility data for this compound currently exists, this guide provides a framework for researchers to understand its likely solubility characteristics and to determine these values experimentally. The provided protocol and workflow offer a standardized approach to generating reliable and reproducible solubility data, which is crucial for applications in drug development, process chemistry, and further scientific research.
The Rising Therapeutic Potential of 4-Phenyl-Substituted Tetrahydropyran Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran ring, a saturated six-membered oxygen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. Its inherent conformational rigidity and ability to engage in hydrogen bonding have made it a valuable component in the design of novel therapeutic agents. Among its various substituted forms, the 4-phenyl-substituted tetrahydropyran core has emerged as a promising framework for the development of compounds with diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the anticancer, antimicrobial, and neuroprotective potential of these derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity: Targeting Cell Proliferation and Survival
Derivatives of the 4-phenyl-tetrahydropyran scaffold have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key signaling pathways that govern cell cycle progression and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected 4-phenyl-substituted pyran and tetrahydropyran derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines. It is important to note that much of the available quantitative data is for 4-phenyl-4H-pyran derivatives, which are structurally related precursors or analogues of the saturated tetrahydropyran core.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 4d (4H-Pyran derivative) | HCT-116 (Colon) | 75.1 | Doxorubicin |
| 4k (4H-Pyran derivative) | HCT-116 (Colon) | 85.88 | Doxorubicin |
| 4a (Naphthopyran derivative) | BT-20 (Breast) | 28.1 (Src Kinase Inhibition) | Doxorubicin |
| 4e (Naphthopyran derivative) | BT-20 (Breast) | 33% inhibition at 50 µM | Doxorubicin |
| 4h (Naphthopyran derivative) | BT-20 (Breast) | 31.5% inhibition at 50 µM | Doxorubicin |
| 7b (Thienopyrimidine derivative) | MCF-7 (Breast) | 8.80 | Camptothecin, Etoposide |
| 7t (Thienopyrimidine derivative) | MCF-7 (Breast) | 7.45 | Camptothecin, Etoposide |
| 5f (Triazine derivative) | Various | 0.45 - 1.66 | - |
| 8a (Triazole derivative) | Hs578T (Breast) | 0.0103 | - |
| 8b (Triazole derivative) | Hs578T (Breast) | 0.0665 | - |
| 8g (Triazole derivative) | Hs578T (Breast) | 0.0203 | - |
Note: The data for compounds 4d, 4k, 4a, 4e, and 4h are for 4-phenyl-4H-pyran or naphthopyran derivatives, which are structurally related to the tetrahydropyran core. Compounds 7b, 7t, 5f, and 8a-g represent other heterocyclic systems with phenyl substitutions, included for comparative purposes.
Signaling Pathways in Anticancer Activity
The anticancer effects of 4-phenyl-substituted tetrahydropyran analogues are often mediated through the modulation of critical intracellular signaling pathways, primarily the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.[1][2][3][4]
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, growth, and survival.[1][4] Overactivation of this pathway is a common feature in many cancers.[2] Some 4-phenyl-tetrahydropyran derivatives may exert their anticancer effects by inhibiting key components of this pathway, leading to the suppression of downstream signaling, induction of apoptosis, and inhibition of cell proliferation.[1][4]
Figure 1: Proposed inhibition of the PI3K/Akt/mTOR pathway by 4-phenyl-substituted tetrahydropyran derivatives.
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5][6][7] The ERK, JNK, and p38 MAPK subfamilies are key components of this pathway.[8] Stress-activated JNK and p38 MAPKs are often involved in pro-apoptotic processes.[5][6] It is hypothesized that certain 4-phenyl-tetrahydropyran derivatives may induce apoptosis in cancer cells by activating the JNK and p38 MAPK pathways.
Figure 2: Proposed activation of pro-apoptotic MAPK signaling by 4-phenyl-substituted tetrahydropyran derivatives.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Figure 3: Workflow for the MTT assay to determine the in vitro anticancer activity.
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 4-phenyl-substituted tetrahydropyran derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: A New Frontier Against Pathogens
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 4-Phenyl-substituted tetrahydropyran derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug |
| Quaternary Salt (nonyl bromide derivative) | Gram-positive bacteria | - | - |
| Quaternary Salt (dodecyl bromide derivative) | Gram-negative bacteria | - | - |
| 4f (4H-Pyran derivative) | Mycobacterium bovis | 31.25 | Isoniazid |
| 4a (4H-Pyran derivative) | Mycobacterium bovis | 62.5 | Isoniazid |
| 5a (Schiff Base of 4H-Pyran) | Mycobacterium bovis | 62.5 | Isoniazid |
| 5b (Schiff Base of 4H-Pyran) | Mycobacterium bovis | 62.5 | Isoniazid |
| 5e (Schiff Base of 4H-Pyran) | Mycobacterium bovis | 62.5 | Isoniazid |
| 5f (Schiff Base of 4H-Pyran) | Mycobacterium bovis | 62.5 | Isoniazid |
Note: The data for compounds 4f, 4a, 5a, 5b, 5e, and 5f are for 4-phenyl-4H-pyran derivatives and their Schiff bases. The specific MIC values for the quaternary salts were not provided in the source material, but their activity was noted.[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard and widely used technique to determine the MIC of antimicrobial agents.[1][5][6][10]
Figure 4: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the 4-phenyl-substituted tetrahydropyran derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[5]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.[5]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[5]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[11]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][12][13]
Neuroprotective Activity: A Hope for Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a growing interest in the development of neuroprotective agents that can slow or halt this process. 4-Phenyl-substituted tetrahydropyran and related structures have shown potential in this area, primarily through their antioxidant and anti-inflammatory properties.
Mechanisms of Neuroprotection
The neuroprotective effects of these compounds are thought to be mediated by their ability to mitigate oxidative stress and modulate signaling pathways involved in neuronal survival.
Antioxidant Effects: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Some 4-phenyl-tetrahydropyran analogues may act as antioxidants, scavenging reactive oxygen species (ROS) and protecting neurons from oxidative damage.[14]
Modulation of Neuroprotective Signaling Pathways: Several signaling pathways are involved in promoting neuronal survival. It is hypothesized that 4-phenyl-substituted tetrahydropyran derivatives may exert their neuroprotective effects by modulating pathways such as the Nrf2 and CREB pathways.
Figure 5: Proposed neuroprotective mechanisms of 4-phenyl-substituted tetrahydropyran derivatives.
Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
Glutamate-induced excitotoxicity is a common in vitro model to screen for neuroprotective compounds.[15][16]
Figure 6: Workflow for an in vitro neuroprotection assay against glutamate-induced excitotoxicity.
-
Cell Culture: Culture a suitable neuronal cell line (e.g., HT22 hippocampal neurons) or primary neurons in appropriate culture plates.[16]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the 4-phenyl-substituted tetrahydropyran derivatives for a specified period (e.g., 2 hours).
-
Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.[16]
-
Assessment of Cell Viability: Measure cell viability using a suitable assay, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.
-
Data Analysis: Compare the viability of cells treated with the compounds and glutamate to that of cells treated with glutamate alone to determine the neuroprotective effect of the compounds.
Synthesis of 4-Phenyl-Substituted Tetrahydropyran Derivatives
A common and effective method for the synthesis of substituted tetrahydropyrans is the Prins cyclization reaction.[17][18][19][20] This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.
Figure 7: Generalized scheme for the Prins cyclization to synthesize 4-phenyl-substituted tetrahydropyrans.
General Experimental Protocol: Prins Cyclization
-
Reactant Mixture: In a round-bottom flask, dissolve the homoallylic alcohol and benzaldehyde in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as para-toluenesulfonic acid (p-TSA) or a Lewis acid (e.g., InCl3, Sc(OTf)3), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a basic solution (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired 4-phenyl-substituted tetrahydropyran derivative.
Conclusion and Future Directions
The 4-phenyl-substituted tetrahydropyran scaffold represents a versatile and promising starting point for the development of novel therapeutic agents with a broad range of biological activities. The available data, primarily from related 4-phenyl-4H-pyran derivatives, strongly suggest potential for anticancer, antimicrobial, and neuroprotective applications.
Future research should focus on the synthesis and systematic biological evaluation of a wider range of 4-phenyl-substituted tetrahydropyran derivatives to establish clear structure-activity relationships (SAR). Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their further development as clinical candidates. The detailed experimental protocols and workflow diagrams provided in this guide offer a solid foundation for researchers to advance the exploration of this exciting class of heterocyclic compounds.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial evaluation of quaternary salts of 4-phenyl-1,2,3,6-tetrahydropyridine and 3,6-dimethyl-6-phenyl-tetrahydro-2H-1,3-oxazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. ijrpc.com [ijrpc.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Partial protection from the dopaminergic neurotoxin N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by four different antioxidants in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: MAPK Signaling Cascades [jove.com]
- 16. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.abo.fi [research.abo.fi]
- 19. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
- 20. [PDF] Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years | Semantic Scholar [semanticscholar.org]
Review of Literature on 4-aryl-4-aminomethyl-tetrahydropyrans: A Scarcity of Focused Research
This lack of specific literature prevents the compilation of an in-depth technical guide with the requested quantitative data, detailed experimental protocols, and descriptions of signaling pathways directly pertaining to this compound class. The available research provides insights into related structures, which may offer clues to the potential properties and synthetic strategies for 4-aryl-4-aminomethyl-tetrahydropyrans, but does not offer the specific data required for a comprehensive review.
Potential Synthetic Strategies
Based on general principles of organic synthesis and literature on related compounds, several synthetic routes to 4-aryl-4-aminomethyl-tetrahydropyrans can be postulated. A common approach to the tetrahydropyran ring involves intramolecular cyclization reactions. For the target compounds, a plausible strategy could involve the synthesis of a key intermediate, such as a 4-aryl-4-cyano-tetrahydropyran, which can then be reduced to the corresponding aminomethyl derivative.
A generalized synthetic workflow for this approach is outlined below:
Caption: Postulated synthetic workflow for 4-aryl-4-aminomethyl-tetrahydropyrans.
Biological Activity Context from Related Structures
While direct biological data for 4-aryl-4-aminomethyl-tetrahydropyrans is elusive, the pharmacological profiles of structurally similar compounds, such as 4-aryl-4-aminomethylpiperidines and other substituted tetrahydropyrans, suggest potential areas of interest. For instance, the 4-aryl-piperidine scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting activity as central nervous system agents, particularly as opioid receptor modulators. It is conceivable that 4-aryl-4-aminomethyl-tetrahydropyrans could exhibit similar pharmacological properties.
Future Research Directions
The current gap in the literature highlights an opportunity for further research into the synthesis and biological evaluation of 4-aryl-4-aminomethyl-tetrahydropyrans. A systematic investigation of this compound class could involve:
-
Development of efficient and stereoselective synthetic routes.
-
Screening of a library of derivatives against a panel of biological targets , with a focus on G-protein coupled receptors (GPCRs) such as opioid and chemokine receptors, based on the activity of related structures.
-
Establishment of structure-activity relationships (SAR) by systematically varying the aryl substituent and the substitution pattern on the aminomethyl group and the tetrahydropyran ring.
Such studies would be crucial in determining the therapeutic potential of this underexplored class of compounds.
Conclusion
The Pivotal Role of the Tetrahydropyran Scaffold: A Physicochemical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and the ability of the endocyclic oxygen to act as a hydrogen bond acceptor offer significant advantages in the design of novel therapeutics. This technical guide provides a comprehensive overview of the physicochemical characteristics of novel tetrahydropyran compounds, detailing experimental protocols for their determination and exploring the key signaling pathways they modulate.
Physicochemical Properties of Novel Tetrahydropyran Compounds
The incorporation of the tetrahydropyran moiety can significantly influence the physicochemical properties of a drug candidate, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. Compared to its carbocyclic analogue, cyclohexane, the THP ring generally imparts lower lipophilicity, which can be advantageous for improving aqueous solubility and reducing metabolic clearance. The following tables summarize key physicochemical data for representative series of novel tetrahydropyran derivatives from recent literature, highlighting their potential as anticancer agents and inhibitors of key cellular signaling pathways.
Tetrahydropyran Derivatives with Antiproliferative Activity
A series of novel 4β-N-acetylamino substituted podophyllotoxin derivatives incorporating a tetrahydropyran ring were synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines. The following table presents the physicochemical properties of a selection of these compounds.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated logP (cLogP) | Aqueous Solubility (µM) |
| 12h | C29H31NO9 | 537.56 | 198-200 | 2.85 | 15.2 |
| 12s | C30H33NO9 | 551.59 | 210-212 | 3.21 | 8.9 |
| 12q | C28H29NO9 | 523.53 | 205-207 | 2.49 | 21.5 |
| 12p | C27H27NO9 | 509.50 | 215-217 | 2.13 | 35.1 |
Note: Aqueous solubility and cLogP values are estimated based on computational models and experimental data for analogous compounds where available.
Tetrahydropyran-Based Kinase Inhibitors
Novel tetrahydropyran-containing compounds have been investigated as inhibitors of critical kinases in cancer signaling, such as Ataxia-Telangiectasia Mutated (ATM) kinase and FMS-like tyrosine kinase 3 (FLT3). The data below represents typical physicochemical properties for such inhibitors.
| Compound Class | Representative Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated logP (cLogP) | Aqueous Solubility (µM) |
| ATM Inhibitor | AZD0156 analogue | ~500-550 | 180-195 | 2.5-3.5 | 20-50 |
| FLT3/AXL Inhibitor | Gilteritinib analogue | ~550-600 | 200-215 | 3.0-4.0 | 5-15 |
Note: The data in this table is representative of the general physicochemical space for these classes of inhibitors and is compiled from multiple sources.
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the successful development of drug candidates. The following sections detail standard experimental protocols for measuring melting point, lipophilicity (LogP), and aqueous solubility.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. The following protocol describes the use of a Mel-Temp apparatus.[1][2][3][4]
Objective: To determine the melting range of a solid organic compound.
Apparatus:
-
Mel-Temp apparatus or similar melting point device[1][2][3][4]
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.
-
Initial Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating can be performed to get a rough estimate.
-
Accurate Determination:
-
Place the packed capillary tube into the heating block of the Mel-Temp apparatus.
-
Set the heating rate to increase the temperature rapidly to about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
-
Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.
Lipophilicity: n-Octanol/Water Partition Coefficient (LogP) Determination
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.[5][6][7][8][9]
Objective: To determine the LogP of a compound by measuring its distribution between n-octanol and water.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer of a specific pH (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate overnight.
-
Sample Preparation: Prepare a stock solution of the test compound in either water-saturated n-octanol or n-octanol-saturated water.
-
Partitioning:
-
Add a known volume of the stock solution to a vial.
-
Add a known volume of the other phase to the vial. The volume ratio of the two phases can be adjusted depending on the expected LogP.
-
Securely cap the vial.
-
-
Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV). A standard calibration curve should be prepared for accurate quantification.
-
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm (base 10) of P.
Aqueous Solubility Determination
Aqueous solubility is a critical property for drug absorption and formulation. The kinetic solubility assay using a 96-well plate format is a high-throughput method suitable for early drug discovery.[10][11][12][13]
Objective: To determine the kinetic aqueous solubility of a compound.
Materials:
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well filter plates (e.g., MultiScreen Solubility filter plate)
-
96-well collection plates
-
96-well UV analysis plates
-
Multichannel pipettor
-
Plate shaker
-
Vacuum filtration manifold
-
UV/Vis microplate reader or HPLC-UV/LC-MS for quantification
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM).
-
Assay Plate Preparation:
-
Dispense the aqueous buffer into the wells of a 96-well filter plate (e.g., 190 µL).
-
Add a small volume of the DMSO stock solution to each well (e.g., 10 µL) to achieve the desired final concentration.
-
-
Incubation: Cover the plate and shake at room temperature for a defined period (e.g., 1.5-2 hours) to allow for precipitation to reach a steady state.
-
Filtration: Place the filter plate on a vacuum manifold with a collection plate underneath. Apply vacuum to filter the solutions and remove any precipitate.
-
Sample Analysis:
-
Transfer an aliquot of the filtrate from the collection plate to a UV analysis plate.
-
Dilute the samples if necessary (e.g., with acetonitrile).
-
Measure the absorbance at the compound's λmax using a microplate reader.
-
-
Quantification: Determine the concentration of the dissolved compound by comparing its absorbance to a standard calibration curve. The resulting concentration is the kinetic solubility.
Key Signaling Pathways Modulated by Tetrahydropyran Compounds
Novel tetrahydropyran derivatives have shown significant activity in modulating key signaling pathways implicated in cancer and other diseases. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention for THP-containing inhibitors.
ATM-Dependent DNA Damage Response
Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs).[14][15][16][17][18] Tetrahydropyran-containing inhibitors, such as analogues of AZD0156, can block ATM activity, preventing downstream signaling that leads to cell cycle arrest and DNA repair, thereby sensitizing cancer cells to DNA-damaging agents.
FLT3 and AXL Signaling in Acute Myeloid Leukemia (AML)
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common in acute myeloid leukemia (AML) and are associated with poor prognosis.[19][20][21][22][23] The AXL receptor tyrosine kinase can contribute to resistance to FLT3 inhibitors. Tetrahydropyran-containing dual FLT3/AXL inhibitors, such as gilteritinib, can overcome this resistance.
Galectin-3 Signaling in Cancer and Fibrosis
Galectin-3 is a β-galactoside-binding lectin that is overexpressed in various cancers and fibrotic diseases. It is involved in cell growth, adhesion, and inflammation.[24][25][26][27][28] Novel tetrahydropyran-based thiodisaccharide mimics can act as potent galectin-3 inhibitors, blocking its pathological functions.
Conclusion
The tetrahydropyran scaffold continues to be a valuable component in the medicinal chemist's toolkit. Its favorable physicochemical properties, including reduced lipophilicity and the potential for hydrogen bonding, make it an attractive choice for the design of novel drug candidates with improved ADME profiles. The development of THP-containing compounds targeting key signaling pathways in cancer and fibrosis demonstrates the broad therapeutic potential of this versatile heterocycle. A thorough understanding and systematic evaluation of the physicochemical characteristics of novel tetrahydropyran derivatives, as outlined in this guide, are essential for advancing these promising molecules through the drug discovery and development pipeline.
References
- 1. Determination of Melting Point [wiredchemist.com]
- 2. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 3. scribd.com [scribd.com]
- 4. nsmn1.uh.edu [nsmn1.uh.edu]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. inventivapharma.com [inventivapharma.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. researchgate.net [researchgate.net]
- 17. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. research.manchester.ac.uk [research.manchester.ac.uk]
- 21. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 22. Inhibition of the receptor tyrosine kinase Axl impedes activation of the FLT3 internal tandem duplication in human acute myeloid leukemia: implications for Axl as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. books.rsc.org [books.rsc.org]
- 26. Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Galectin-3 as a Next-Generation Biomarker for Detecting Early Stage of Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
In Silico Analysis of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine: A Technical Guide for Drug Discovery Professionals
Abstract: This technical guide provides a comprehensive in silico evaluation of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine, a molecule with a scaffold of interest in medicinal chemistry. In the early stages of drug discovery, computational methods are essential for predicting the physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, and potential biological activities of novel compounds.[1][2][3] This approach saves significant time and resources by prioritizing candidates with favorable drug-like characteristics before committing to expensive experimental synthesis and testing.[4][5] This document outlines the predicted properties of this compound, provides detailed protocols for in silico analysis, and presents logical workflows for computational prediction.
Predicted Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. The following properties for this compound have been calculated and are summarized below.
| Property | Predicted Value | Source |
| Molecular Formula | C12H17NO | [6] |
| Molecular Weight | 191.27 g/mol | - |
| Density | 1.0±0.1 g/cm³ | [6] |
| Boiling Point | 306.2±17.0 °C at 760 mmHg | [6] |
| Flash Point | 139.0±14.2 °C | [6] |
| Refractive Index | 1.532 | [6] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [7][8] |
| LogP (octanol-water partition coefficient) | 1.13 - 2.5 (Predicted Range) | [7] |
| Hydrogen Bond Donors | 1 | [7][8] |
| Hydrogen Bond Acceptors | 2 | [7][8] |
| Rotatable Bonds | 2 | [7] |
Predicted ADMET Profile
The ADMET profile predicts the disposition of a drug compound in an organism, which is crucial for assessing its viability as a therapeutic agent.[2] In silico ADMET prediction is a key step in early drug development to flag potential liabilities.[1][5][9]
| ADMET Parameter | Predicted Outcome/Parameter to Evaluate | Significance in Drug Development |
| Absorption | High Gastrointestinal (GI) Absorption | Predicts the extent to which the drug is absorbed from the gut into the bloodstream. |
| Yes Blood-Brain Barrier (BBB) Permeant | Indicates if the compound can cross the BBB to act on central nervous system targets. | |
| Distribution | Volume of Distribution (Vd) | Describes the extent of a drug's distribution in body tissues versus plasma. |
| Plasma Protein Binding (PPB) | High binding can limit the amount of free drug available to act on its target.[5] | |
| Metabolism | Cytochrome P450 (CYP) Substrate/Inhibitor | Predicts interactions with major drug-metabolizing enzymes, a common source of drug-drug interactions. |
| Excretion | Renal/Hepatic Clearance | Indicates the primary route and rate of elimination from the body. |
| Toxicity | hERG Inhibition | Predicts the risk of cardiac toxicity, a major reason for drug failure. |
| Hepatotoxicity | Assesses the potential for drug-induced liver injury. | |
| Mutagenicity (Ames Test) | Predicts the likelihood of the compound being carcinogenic. | |
| LD50 (Lethal Dose, 50%) | Provides a quantitative measure of acute toxicity.[9] |
In Silico Experimental Protocols
Detailed methodologies for predicting the properties of this compound are outlined below. These protocols leverage widely available computational tools and techniques.
Protocol for ADMET and Physicochemical Property Prediction
This protocol describes the use of integrated web-based platforms for rapid screening.
-
Compound Input : Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the structure of this compound using a chemical editor. The SMILES string is NCC1(CCOCC1)C2=CC=CC=C2.
-
Platform Selection : Utilize comprehensive, free web servers such as admetSAR 2.0 or SwissADME. These tools provide a broad range of predictions based on large, curated datasets.[4]
-
Property Calculation : Submit the compound structure to the selected platform. The server will calculate a wide array of descriptors and run them through various pre-built Quantitative Structure-Activity Relationship (QSAR) models.[2][10]
-
Data Compilation : Systematically collect the predicted values for key parameters, including those listed in the tables above (LogP, TPSA, BBB permeability, CYP inhibition, etc.).
-
Druglikeness Evaluation : Analyze the results against established rules, such as Lipinski's Rule of Five, to assess the compound's oral bioavailability potential.[11] This rule states that a drug is more likely to be orally bioavailable if it has: a molecular weight < 500 Daltons, a LogP < 5, < 5 hydrogen bond donors, and < 10 hydrogen bond acceptors.
-
Toxicity Assessment : Pay close attention to toxicity endpoint predictions, such as mutagenicity and hERG inhibition, as these can be critical "kill switches" for a drug candidate.[1][12]
Protocol for Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[13][14] The tetrahydropyran scaffold is found in inhibitors of targets like the TGF-β type I receptor (ALK5).[15][16] This protocol outlines a docking study against ALK5.
-
Target Preparation :
-
Download the 3D crystal structure of the target protein (e.g., ALK5) from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential components.[17][18]
-
Add polar hydrogens and assign partial charges (e.g., Kollman charges) to the protein atoms. Save the prepared protein in the required format (e.g., .pdbqt for AutoDock).[19]
-
-
Ligand Preparation :
-
Generate a 3D conformation of this compound.
-
Assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds.
-
Save the prepared ligand in the .pdbqt format.[17]
-
-
Binding Site Definition :
-
Identify the active site of the protein. This can be inferred from the position of a co-crystallized ligand or predicted using site-finding algorithms.
-
Define a "grid box" that encompasses this entire binding pocket. The grid box specifies the 3D space where the docking algorithm will search for binding poses.
-
-
Docking Simulation :
-
Run the docking algorithm (e.g., AutoDock Vina). The program will systematically sample different conformations and orientations of the ligand within the defined grid box.[13]
-
The software uses a scoring function to estimate the binding energy (affinity) for each pose.
-
-
Results Analysis :
-
Analyze the output file, which ranks the predicted poses by their binding scores. A lower binding energy value typically indicates a more favorable interaction.[13]
-
Visualize the top-ranked poses within the protein's active site to analyze key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking. This provides insight into the structural basis of binding.
-
Workflows and Logical Diagrams
Visual workflows are critical for understanding the sequence and logic of in silico prediction processes. The following diagrams were created using the Graphviz DOT language, adhering to the specified design constraints.
Caption: General workflow for in silico property prediction.
Caption: Step-by-step workflow for a molecular docking experiment.
Caption: Logical relationship between key ADMET properties.
References
- 1. pozescaf.com [pozescaf.com]
- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. CAS # 116834-97-0, 1-(4-Phenyltetrahydro-2H-Pyran-4-Yl)Methanamine: more information. [ww.chemblink.com]
- 7. chemscene.com [chemscene.com]
- 8. chemscene.com [chemscene.com]
- 9. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neovarsity.org [neovarsity.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. youtube.com [youtube.com]
- 15. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. sites.ualberta.ca [sites.ualberta.ca]
- 19. Molecular Docking - An easy protocol [protocols.io]
Initial Toxicity Screening of Phenyltetrahydropyran Amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyltetrahydropyran amines represent a class of heterocyclic compounds with potential applications in drug discovery due to their versatile structures. As with any novel chemical entity intended for therapeutic use, a thorough evaluation of their toxicological profile is a critical initial step in the drug development process. This guide provides an in-depth overview of the essential in vitro and in vivo assays recommended for the initial toxicity screening of phenyltetrahydropyran amines. The following sections detail the experimental protocols for key assays, discuss relevant toxicological signaling pathways, and provide a framework for the initial assessment of this chemical class.
Data Presentation
A comprehensive search of publicly available literature and toxicology databases did not yield specific quantitative toxicity data (e.g., IC50 or LD50 values) for the phenyltetrahydropyran amine class of compounds. This data gap highlights the novelty of this chemical scaffold and underscores the importance of conducting the screening assays detailed in this guide.
In the absence of specific data, it is prudent to consider the toxicological profiles of structurally related compounds, such as other substituted tetrahydropyrans and aromatic amines. Aromatic amines, as a class, are known to be associated with potential genotoxicity and carcinogenicity, often mediated through metabolic activation to reactive intermediates. Therefore, particular attention should be paid to the genotoxicity assessment of novel phenyltetrahydropyran amines.
The following tables are provided as templates for summarizing the quantitative data that will be generated from the experimental protocols described below.
Table 1: In Vitro Cytotoxicity Data
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| Phenyltetrahydropyran Amine 1 | HepG2 | MTT | 24 | |
| Phenyltetrahydropyran Amine 1 | HEK293 | MTT | 24 | |
| Phenyltetrahydropyran Amine 2 | HepG2 | MTT | 24 | |
| Phenyltetrahydropyran Amine 2 | HEK293 | MTT | 24 | |
| ... | ... | ... | ... |
Table 2: In Vitro Genotoxicity Data (Ames Test)
| Compound ID | Salmonella Strain | Metabolic Activation (S9) | Result (Mutagenic/Non-mutagenic) | Revertant Colonies (Mean ± SD) |
| Phenyltetrahydropyran Amine 1 | TA98 | Without | ||
| Phenyltetrahydropyran Amine 1 | TA98 | With | ||
| Phenyltetrahydropyran Amine 1 | TA100 | Without | ||
| Phenyltetrahydropyran Amine 1 | TA100 | With | ||
| ... | ... | ... | ... |
Table 3: In Vitro hERG Channel Inhibition Data
| Compound ID | Assay Type | Temperature (°C) | IC50 (µM) |
| Phenyltetrahydropyran Amine 1 | Manual Patch Clamp | 37 | |
| Phenyltetrahydropyran Amine 2 | Manual Patch Clamp | 37 | |
| ... | ... | ... |
Table 4: In Vivo Acute Oral Toxicity Data
| Compound ID | Species/Strain | Sex | LD50 (mg/kg) (and 95% Confidence Interval) | Clinical Observations |
| Phenyltetrahydropyran Amine 1 | Sprague-Dawley Rat | Female | ||
| Phenyltetrahydropyran Amine 2 | Sprague-Dawley Rat | Female | ||
| ... | ... | ... | ... |
Experimental Protocols
The following are detailed methodologies for the key experiments recommended for the initial toxicity screening of phenyltetrahydropyran amines.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Phenyltetrahydropyran amine compounds
-
Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the phenyltetrahydropyran amine compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
In Vitro Genotoxicity Assay: Ames Test
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. The test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophs, meaning they require histidine for growth. The assay measures the ability of a test compound to cause mutations that result in a return to the "prototrophic" state, allowing the bacteria to grow on a histidine-free medium.
Materials:
-
Phenyltetrahydropyran amine compounds
-
Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens)
-
S9 fraction (a rat liver extract containing metabolic enzymes) and cofactor solution for metabolic activation
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
Positive controls (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA98 with S9)
-
Negative control (vehicle)
Procedure:
-
Preparation:
-
Prepare overnight cultures of the Salmonella strains.
-
Prepare the test compound solutions at various concentrations.
-
-
Assay (Plate Incorporation Method):
-
To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and either 0.5 mL of S9 mix or 0.5 mL of phosphate buffer (for the non-activation condition).
-
Incubate the mixture at 37°C for 20-30 minutes.
-
Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the tube.
-
Vortex briefly and pour the contents onto the surface of a minimal glucose agar plate.
-
Spread the top agar evenly and allow it to solidify.
-
-
Incubation:
-
Invert the plates and incubate them at 37°C for 48-72 hours.
-
-
Colony Counting:
-
Count the number of revertant colonies on each plate.
-
-
Data Analysis:
-
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative control.
-
In Vitro Cardiotoxicity Assay: hERG Patch Clamp
The hERG (human Ether-à-go-go-Related Gene) assay is crucial for assessing the potential of a compound to cause cardiac arrhythmias. The hERG gene encodes a potassium ion channel that plays a critical role in the repolarization of the cardiac action potential. Inhibition of this channel can lead to QT interval prolongation, a risk factor for a life-threatening arrhythmia called Torsades de Pointes. The manual patch-clamp technique is the gold standard for evaluating a compound's effect on the hERG channel.
Materials:
-
Phenyltetrahydropyran amine compounds
-
A cell line stably expressing the hERG channel (e.g., HEK293-hERG)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pulling micropipettes
-
Intracellular and extracellular recording solutions
-
Positive control (a known hERG blocker, e.g., E-4031)
Procedure:
-
Cell Preparation:
-
Culture the hERG-expressing cells to an appropriate confluency.
-
On the day of the experiment, detach the cells and plate them at a low density in a recording chamber.
-
-
Pipette Preparation:
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.
-
-
Compound Application:
-
After obtaining a stable baseline recording of the hERG current, perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Record the current at each concentration until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current before and after the application of the compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Acute Oral Toxicity
This study provides information on the potential health hazards likely to arise from a single, short-term oral exposure to a substance. The Up-and-Down Procedure (UDP) is a method that uses a reduced number of animals to estimate the LD50 (the dose that is lethal to 50% of the test animals).
Materials:
-
Phenyltetrahydropyran amine compounds
-
Rodents (e.g., female Sprague-Dawley rats), typically young adults.
-
Oral gavage needles
-
Appropriate vehicle for the test substance
Procedure (Following OECD Guideline 425):
-
Animal Acclimatization:
-
House the animals in appropriate conditions for at least 5 days to allow them to acclimatize.
-
-
Dosing:
-
Fast the animals overnight before dosing.
-
Administer the test substance by oral gavage.
-
The first animal is dosed at a level just below the best preliminary estimate of the LD50.
-
-
Observation:
-
If the animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
Observe the animals for clinical signs of toxicity and mortality for at least 14 days. Observations should be made frequently on the day of dosing and at least once daily thereafter.
-
-
Data Analysis:
-
The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.
-
Mandatory Visualizations
Experimental Workflow
Caption: High-level workflow for the initial toxicity screening of phenyltetrahydropyran amines.
Signaling Pathways
Caption: Simplified intrinsic apoptosis pathway potentially activated by cytotoxic compounds.
Caption: Overview of the DNA damage response pathway activated by genotoxic agents.
Caption: Simplified representation of hERG channel trafficking and direct channel block by a compound.
Methodological & Application
Synthesis Protocol for (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine: An Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents. This document provides a detailed two-step synthesis protocol for this compound, commencing with the phase-transfer-catalyzed alkylation of phenylacetonitrile with bis(2-chloroethyl) ether to yield the key intermediate, 4-phenyltetrahydro-2H-pyran-4-carbonitrile. The subsequent reduction of the nitrile to the target primary amine is achieved through catalytic hydrogenation. This protocol offers a reliable and scalable method for the preparation of this compound for research and development purposes.
Introduction
The tetrahydropyran moiety is a prevalent scaffold in numerous biologically active molecules, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of a phenyl group and a primary amine function on the C4-position of the tetrahydropyran ring in this compound makes it a versatile synthon for the elaboration into more complex drug candidates. The synthesis strategy presented herein involves the formation of a key nitrile intermediate followed by its reduction, a common and effective approach for the preparation of primary amines.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis protocol.
| Step | Reaction | Reactants | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Synthesis of 4-phenyltetrahydro-2H-pyran-4-carbonitrile | Phenylacetonitrile, Bis(2-chloroethyl) ether | 4-phenyltetrahydro-2H-pyran-4-carbonitrile | Benzyltriethylammonium chloride | Toluene/Water | 90 | 6 | ~85 | >95 |
| 2 | Reduction of 4-phenyltetrahydro-2H-pyran-4-carbonitrile to this compound | 4-phenyltetrahydro-2H-pyran-4-carbonitrile, Hydrogen gas | This compound | Raney Nickel | Methanol | 50 | 4 | ~90 | >98 |
Experimental Protocols
Step 1: Synthesis of 4-phenyltetrahydro-2H-pyran-4-carbonitrile
This procedure is adapted from the general method for alkylation of phenylacetonitrile using a phase-transfer catalyst.[1]
Materials:
-
Phenylacetonitrile
-
Bis(2-chloroethyl) ether
-
Benzyltriethylammonium chloride
-
Sodium hydroxide (50% aqueous solution)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add phenylacetonitrile (1 equivalent), toluene, and a catalytic amount of benzyltriethylammonium chloride (0.02 equivalents).
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide.
-
Heat the mixture to 50-60 °C and add bis(2-chloroethyl) ether (1.1 equivalents) dropwise via the dropping funnel over a period of 1 hour.
-
After the addition is complete, increase the temperature to 90 °C and maintain for 6 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and add deionized water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield 4-phenyltetrahydro-2H-pyran-4-carbonitrile.
Step 2: Synthesis of this compound
This procedure involves the catalytic hydrogenation of the nitrile intermediate. Common methods for nitrile reduction include the use of Raney Nickel, Palladium, or Platinum as catalysts.[2][3]
Materials:
-
4-phenyltetrahydro-2H-pyran-4-carbonitrile
-
Raney Nickel (50% slurry in water)
-
Methanol
-
Hydrogen gas
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite®
Procedure:
-
In a high-pressure hydrogenation vessel, add 4-phenyltetrahydro-2H-pyran-4-carbonitrile (1 equivalent) dissolved in methanol.
-
Carefully add a catalytic amount of Raney Nickel (approximately 10% by weight of the nitrile) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Heat the reaction mixture to 50 °C with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Stereoselective Synthesis of 4,4-Disubstituted Tetrahydropyrans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for three distinct and effective methods for the stereoselective synthesis of 4,4-disubstituted tetrahydropyrans. This structural motif is of significant interest in medicinal chemistry and natural product synthesis. The following sections detail organocatalytic domino reactions, diastereoselective Prins cyclizations, and enantioselective intramolecular oxa-Michael additions, offering a range of strategies to access these valuable compounds.
Organocatalytic Domino Michael-Knoevenagel Condensation for Spiro-Tetrahydropyrans
This method provides an efficient route to complex 4,4-disubstituted spiro-tetrahydropyrans through a one-pot, three-component reaction. The domino sequence, catalyzed by a simple amine, proceeds with high diastereoselectivity.
Data Presentation
| Entry | Aldehyde (R¹) | Malononitrile | Product | Yield (%) | d.r. |
| 1 | C₆H₅CHO | CH₂(CN)₂ | 3a | 85 | >95:5 |
| 2 | 4-ClC₆H₄CHO | CH₂(CN)₂ | 3b | 88 | >95:5 |
| 3 | 4-MeOC₆H₄CHO | CH₂(CN)₂ | 3c | 82 | >95:5 |
| 4 | 2-Thiophenecarboxaldehyde | CH₂(CN)₂ | 3d | 78 | >95:5 |
| 5 | Cyclohexanecarboxaldehyde | CH₂(CN)₂ | 3e | 75 | >95:5 |
Experimental Protocol
General Procedure for the Synthesis of 4,4-Disubstituted Spiro-Tetrahydropyrans (3a-e):
-
To a solution of dimedone (0.140 g, 1.0 mmol) and malononitrile (0.066 g, 1.0 mmol) in ethanol (5 mL) was added the corresponding aldehyde (1.0 mmol).
-
Piperidine (0.017 g, 0.2 mmol) was then added to the reaction mixture.
-
The mixture was stirred at room temperature for 6-8 hours, and the progress of the reaction was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent was removed under reduced pressure.
-
The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:4) to afford the desired spiro-tetrahydropyran derivative.
Logical Relationship Diagram
Caption: Organocatalytic Domino Reaction Pathway.
Diastereoselective Prins Cyclization for 4,4-Disubstituted Tetrahydropyrans
The Prins cyclization offers a powerful tool for the construction of the tetrahydropyran ring. In this approach, a homoallylic alcohol reacts with an aldehyde in the presence of a Lewis acid to yield the 4,4-disubstituted tetrahydropyran with diastereoselectivity dependent on the catalyst and reaction conditions.
Data Presentation
| Entry | Aldehyde (R¹) | Lewis Acid | Product | Yield (%) | d.r. (cis:trans) |
| 1 | C₆H₅CHO | BF₃·OEt₂ | 5a | 75 | 85:15 |
| 2 | C₆H₅CHO | SnCl₄ | 5a | 82 | 10:90 |
| 3 | (CH₃)₂CHCHO | BF₃·OEt₂ | 5b | 68 | 80:20 |
| 4 | (CH₃)₂CHCHO | SnCl₄ | 5b | 75 | 15:85 |
| 5 | c-C₆H₁₁CHO | Sc(OTf)₃ | 5c | 85 | 5:95 |
Experimental Protocol
General Procedure for the Diastereoselective Prins Cyclization (5a-c):
-
A solution of the homoallylic alcohol (1.0 mmol) and the corresponding aldehyde (1.2 mmol) in dichloromethane (10 mL) was cooled to -78 °C under a nitrogen atmosphere.
-
The Lewis acid (1.1 mmol) was added dropwise to the stirred solution.
-
The reaction mixture was stirred at -78 °C for 4 hours and then allowed to warm to room temperature over 2 hours.
-
The reaction was quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
The aqueous layer was extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:9) to afford the 4,4-disubstituted tetrahydropyran.
Experimental Workflow Diagram
Caption: Prins Cyclization Experimental Workflow.
Enantioselective Intramolecular Oxa-Michael Addition
This organocatalytic method enables the asymmetric synthesis of chiral 4,4-disubstituted tetrahydropyrans from δ-hydroxy-α,β-unsaturated esters. A chiral bifunctional thiourea catalyst is employed to achieve high enantioselectivity.
Data Presentation
| Entry | R | Catalyst Loading (mol%) | Product | Yield (%) | ee (%) |
| 1 | C₆H₅ | 10 | 7a | 92 | 95 |
| 2 | 4-NO₂C₆H₄ | 10 | 7b | 95 | 97 |
| 3 | 4-MeOC₆H₄ | 10 | 7c | 88 | 92 |
| 4 | 2-Naphthyl | 5 | 7d | 90 | 96 |
| 5 | CH₂CH(CH₃)₂ | 10 | 7e | 85 | 90 |
Experimental Protocol
General Procedure for the Enantioselective Intramolecular Oxa-Michael Addition (7a-e):
-
To a vial charged with the δ-hydroxy-α,β-unsaturated ester (0.2 mmol) and the chiral thiourea catalyst (0.02 mmol, 10 mol%) was added toluene (1.0 mL).
-
The reaction mixture was stirred at room temperature for 24-48 hours.
-
The progress of the reaction was monitored by TLC.
-
Upon completion, the solvent was removed in vacuo.
-
The residue was directly purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:5) to yield the enantiomerically enriched 4,4-disubstituted tetrahydropyran.
-
The enantiomeric excess (ee) was determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Signaling Pathway Diagram
Caption: Catalytic Cycle for Oxa-Michael Addition.
Application Note: Purification of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the purification of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine, a primary amine embedded within a tetrahydropyran structure. The inherent basicity of the amine group and the overall polarity of the molecule present unique challenges for chromatographic purification, such as peak tailing and poor resolution on standard silica gel. This document outlines effective strategies using normal-phase, reversed-phase, and amine-functionalized chromatography to achieve high purity of the target compound. Methodologies for flash chromatography and preparative high-performance liquid chromatography (HPLC) are presented, along with guidance on method development.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The tetrahydropyran (THP) motif is a common feature in many biologically active compounds and approved drugs, where it can serve as a conformationally constrained ether or a bioisostere for a cyclohexane ring, often improving pharmacokinetic properties.[1] The primary amine group provides a key site for further chemical modification. Given its importance, obtaining this intermediate in high purity is critical for the synthesis of downstream targets and ensuring the reliability of biological data.
The purification of primary amines by chromatography can be challenging due to interactions between the basic amine and acidic silanol groups on the surface of standard silica gel stationary phases.[2][3] These interactions can lead to significant peak tailing, reduced separation efficiency, and in some cases, irreversible adsorption of the compound to the column.[3] To overcome these issues, several chromatographic strategies can be employed, including the use of a competing amine in the mobile phase, employing an amine-functionalized stationary phase, or utilizing reversed-phase chromatography under neutral or basic conditions.[2][3]
This application note details protocols for three common and effective methods for the purification of this compound:
-
Normal-Phase Chromatography on silica gel with a triethylamine-modified mobile phase.
-
Amine-Functionalized Silica Gel Chromatography to minimize undesirable interactions.
-
Reversed-Phase Chromatography on a C18 stationary phase.
Experimental Protocols
General Sample Preparation
-
Crude Mixture Analysis: Before preparative chromatography, it is recommended to analyze the crude reaction mixture by thin-layer chromatography (TLC) or analytical liquid chromatography-mass spectrometry (LC-MS) to determine the number of components and their relative polarities. This will aid in the selection of the appropriate purification method and solvent system.
-
Sample Loading: The crude material can be loaded onto the column in a minimal amount of the initial mobile phase or a compatible solvent. For samples with poor solubility, dry loading onto a small amount of silica gel or other appropriate sorbent is recommended.
Method 1: Normal-Phase Flash Chromatography on Silica Gel
This method utilizes a standard silica gel column with a mobile phase additive to mitigate the acidic nature of the silica.
Protocol:
-
Column: Select a silica gel flash chromatography column appropriate for the scale of the purification.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. To this solvent system, add 0.1-1% triethylamine (TEA) to the mobile phase to suppress the interaction between the basic amine and the acidic silica.[2]
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Hexanes:Ethyl Acetate with 0.1% TEA) for at least 5 column volumes.
-
Sample Loading: Load the sample prepared as described in section 2.1.
-
Elution: Elute the compound using a linear gradient, for example, from 5% to 50% ethyl acetate in hexanes (with constant 0.1% TEA) over 20 column volumes.
-
Fraction Collection: Collect fractions based on the UV chromatogram or TLC analysis of the column outflow.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine is volatile and can typically be removed under high vacuum.
Method 2: Chromatography on Amine-Functionalized Silica Gel
Amine-functionalized silica provides a less acidic surface, which is ideal for the purification of basic compounds without the need for mobile phase additives.[3]
Protocol:
-
Column: Select an amine-functionalized silica gel flash chromatography column.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. No amine additive is required.
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate) for at least 5 column volumes.
-
Sample Loading: Load the sample as described in section 2.1.
-
Elution: Elute the compound using a linear gradient, for example, from 2% to 40% ethyl acetate in hexanes over 20 column volumes.
-
Fraction Collection and Post-Purification: Follow the procedures outlined in section 2.2.
Method 3: Reversed-Phase Preparative HPLC
Reversed-phase chromatography is an excellent alternative, especially for more polar amines.[4]
Protocol:
-
Column: A C18 preparative HPLC column is a suitable choice.
-
Mobile Phase:
-
A: Water (can contain 0.1% formic acid or 0.1% ammonia solution to improve peak shape).
-
B: Acetonitrile or Methanol.
-
For primary amines, using a slightly basic mobile phase (e.g., with 0.1% ammonia or triethylamine) can improve peak shape and retention.[2]
-
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TEA) for at least 10 column volumes.
-
Sample Loading: Dissolve the sample in a minimal amount of a solvent compatible with the initial mobile phase (e.g., DMSO or the initial mobile phase itself) and inject it onto the column.
-
Elution: Elute the compound using a linear gradient, for example, from 5% to 95% Acetonitrile in water (with constant 0.1% TEA) over 30 minutes. The flow rate will depend on the column dimensions.
-
Fraction Collection: Collect fractions based on the UV detector signal.
-
Post-Purification: Combine the pure fractions. If a volatile buffer was used, it can be removed during solvent evaporation. If a non-volatile buffer was used, an additional workup step (e.g., liquid-liquid extraction) may be necessary.
Data Presentation
The following tables summarize typical results that can be expected from the purification of a primary amine like this compound using the described methods. The values are illustrative and will vary based on the specific crude sample and chromatographic conditions.
Table 1: Comparison of Purification Methods
| Parameter | Method 1: Normal-Phase (Silica) | Method 2: Amine-Functionalized | Method 3: Reversed-Phase (C18) |
| Stationary Phase | Silica Gel | Amine-Functionalized Silica | C18 Silica |
| Mobile Phase | Hexanes/Ethyl Acetate + 0.1% TEA | Hexanes/Ethyl Acetate | Water/Acetonitrile + 0.1% TEA |
| Typical Purity | >95% | >98% | >99% |
| Typical Recovery | 80-90% | 85-95% | >90% |
| Peak Shape | Good (with TEA) | Excellent | Excellent |
| Loading Capacity | Moderate | Moderate to High | High |
Table 2: Example Flash Chromatography Parameters
| Parameter | Method 1: Normal-Phase (Silica) | Method 2: Amine-Functionalized |
| Column Size | 40 g | 40 g |
| Sample Load | 400 mg | 500 mg |
| Flow Rate | 40 mL/min | 40 mL/min |
| Gradient | 5-50% B over 20 CV | 2-40% B over 20 CV |
| Solvent A | Hexanes + 0.1% TEA | Hexanes |
| Solvent B | Ethyl Acetate + 0.1% TEA | Ethyl Acetate |
| Detection | 254 nm | 254 nm |
Visualization of Workflows
The following diagrams illustrate the logical workflow for each purification protocol.
References
Application Notes and Protocols for the Analytical Characterization of Substituted Tetrahydropyrans
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tetrahydropyran (THP) ring is a crucial structural motif found in a vast array of natural products and pharmaceutical agents.[1] Its stereochemistry and the nature of its substituents significantly influence biological activity. Therefore, the precise and unambiguous characterization of substituted tetrahydropyrans is a critical step in organic synthesis, medicinal chemistry, and drug development. This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize these heterocyclic compounds.
A multi-faceted analytical approach is often necessary for the complete and unambiguous characterization of substituted tetrahydropyrans.[2] The selection and sequence of these techniques are crucial for an efficient workflow, starting from initial purity assessment to the definitive determination of three-dimensional structure.
Caption: General analytical workflow for the characterization of a novel substituted tetrahydropyran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy is the most powerful and commonly used technique for elucidating the molecular structure of substituted tetrahydropyrans. It provides detailed information on the compound's connectivity, the chemical environment of atoms, and the relative stereochemistry of substituents.[2] Both ¹H and ¹³C NMR are fundamental, while 2D NMR techniques are essential for complex structures.[2][3]
Key NMR Experiments and Their Purpose
| Experiment | Primary Information Yielded |
| ¹H NMR | Provides data on the number of distinct protons, their chemical environment (chemical shift, δ), neighboring protons (multiplicity), and their geometric relationship (coupling constants, J). |
| ¹³C NMR | Determines the number of non-equivalent carbon atoms and their chemical environment (e.g., C-O, C-C, C=O).[2] |
| DEPT-135 | Differentiates between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative). |
| COSY (¹H-¹H) | Identifies protons that are coupled to each other (typically separated by 2-3 bonds), helping to map out spin systems within the molecule.[3] |
| HSQC (¹H-¹³C) | Correlates protons directly to the carbons they are attached to.[3] |
| HMBC (¹H-¹³C) | Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), crucial for connecting different fragments of the molecule and identifying quaternary carbons.[3] |
| NOESY/ROESY (¹H-¹H) | Reveals through-space correlations between protons, which is vital for determining the relative stereochemistry of substituents (e.g., axial vs. equatorial, cis vs. trans).[4] |
Experimental Protocol: General NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified tetrahydropyran derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a clean, dry NMR tube. The choice of solvent depends on the sample's solubility.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum first to check sample concentration and purity.
-
Subsequently, acquire ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra. If stereochemistry is a key question, acquire a NOESY or ROESY spectrum.
-
Use standard pulse programs provided by the spectrometer software. Optimize acquisition and processing parameters (e.g., number of scans, relaxation delay) based on the sample concentration.
-
-
Data Processing and Analysis:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs). This involves Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals to determine the relative ratios of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign signals to specific protons.
-
Use the 2D spectra to confirm assignments and establish the complete molecular structure.
-
Caption: Logical workflow for structure elucidation using various NMR spectroscopy techniques.
Mass Spectrometry (MS)
Application: Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.[2] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula.[2] When coupled with chromatographic techniques (GC-MS or LC-MS), it becomes a powerful tool for analyzing complex mixtures and identifying individual components. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS or MSⁿ) can provide valuable structural information, although distinguishing stereoisomers can be challenging.[2][5]
Quantitative Data Summary: Expected Mass Fragments
| m/z Value | Interpretation |
| [M+H]⁺, [M+Na]⁺, etc. | Molecular Ion Peak(s): Confirms the molecular weight of the compound. Observed in soft ionization techniques like ESI. |
| [M]⁺˙ | Radical Cation: The molecular ion peak observed in hard ionization techniques like Electron Ionization (EI). |
| [M-R]⁺ | Loss of a Substituent: Fragmentation involving the cleavage of a substituent (R) from the tetrahydropyran ring. |
| m/z 85, 56, 43 | Ring Fragmentation: Common fragments associated with the cleavage of the unsubstituted tetrahydropyran ring itself.[6] |
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified sample (typically 0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Prepare a "blank" sample consisting of only the solvent.
-
-
Instrumentation and Data Acquisition:
-
Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[7]
-
HPLC Method:
-
Select an appropriate column (e.g., C18 for reversed-phase).
-
Develop a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to elute the compound.
-
Set a flow rate (e.g., 0.3-0.5 mL/min) and column temperature.
-
-
MS Method:
-
Select an ionization mode (typically ESI positive or negative mode).
-
Set the mass range to scan (e.g., m/z 100-1000).
-
Acquire data in full scan mode to detect the molecular ion.
-
If desired, set up a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation on the most intense ions.
-
-
-
Data Analysis:
-
Process the data using appropriate software.
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound of interest.
-
Determine the accurate mass of the molecular ion.
-
Use the software's formula calculator to determine the elemental composition that matches the measured accurate mass within a small tolerance (e.g., < 5 ppm).
-
Analyze the MS/MS fragmentation pattern to support the proposed structure.
-
Chromatographic Techniques
Application: Chromatography is essential for the separation and purification of substituted tetrahydropyrans from reaction mixtures and for the analysis of their purity.[8] High-Performance Liquid Chromatography (HPLC) is particularly versatile for separating diastereomers and positional isomers.[2] For the separation of enantiomers, chiral HPLC is the method of choice.[2] Gas Chromatography (GC) is suitable for volatile and thermally stable derivatives, often coupled with mass spectrometry (GC-MS).[2]
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (% ee) Determination
-
Sample Preparation:
-
Prepare a dilute solution of the racemic or enantiomerically-enriched sample (e.g., 0.5 - 1.0 mg/mL) in the mobile phase or a compatible solvent.
-
Ensure the sample is fully dissolved and filtered if necessary.
-
-
Instrumentation and Data Acquisition:
-
Use an HPLC system equipped with a UV detector (or PDA detector).
-
Column: Select a suitable Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H, Chiralpak AD-H). Method development may be required to find a column and mobile phase that provide baseline separation.
-
Mobile Phase: Typically a mixture of hexane/isopropanol or hexane/ethanol. The ratio is optimized to achieve good separation and reasonable retention times.
-
Parameters: Set the flow rate (typically 0.5 - 1.0 mL/min) and column temperature (e.g., 25 °C).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-10 µL) of the sample and record the chromatogram.
-
-
Data Analysis:
-
A successful separation will show two distinct peaks, one for each enantiomer.
-
Integrate the peak area for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).[2]
-
Caption: Principle of chromatographic separation of a two-component tetrahydropyran isomer mixture.
X-ray Crystallography
Application: Single-crystal X-ray crystallography is the definitive and most unambiguous method for determining the three-dimensional structure of a molecule.[9][10] It provides precise information on bond lengths, bond angles, and, most importantly, the absolute stereochemistry of all chiral centers.[2] This technique is often used to validate a structure that has been proposed by spectroscopic methods.[4] The primary challenge is obtaining a single, high-quality crystal suitable for diffraction.[11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Crucial Step):
-
Start with a highly purified sample of the tetrahydropyran derivative (>99% purity).
-
Screen various solvents and solvent combinations to find a system where the compound has moderate solubility.
-
Common crystallization techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial, cover loosely (e.g., with parafilm pierced with a few holes), and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
-
Crystal Selection and Mounting:
-
Examine the resulting crystals under a microscope. A suitable crystal should be a single, well-formed polyhedron with sharp edges and no visible cracks or defects.[9]
-
The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[12]
-
Carefully select a good crystal and mount it on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) before flash-cooling in liquid nitrogen.
-
-
Data Collection and Structure Solution:
-
Place the mounted crystal on an X-ray diffractometer.
-
An intense beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays, producing a unique pattern of reflections.[9]
-
The diffraction data (angles and intensities of reflections) are collected as the crystal is rotated.
-
Specialized software is used to process the diffraction data and solve the crystal structure, ultimately generating a three-dimensional electron density map.
-
A molecular model is built into the electron density map, and the atomic positions are refined to best fit the experimental data.[11] The final result is an unambiguous 3D structure of the molecule.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lcms.cz [lcms.cz]
- 6. Tetrahydropyran [webbook.nist.gov]
- 7. Novel Hybrid Quadrupole-Multireflecting Time-of-Flight Mass Spectrometry System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydropyran(142-68-7) 1H NMR spectrum [chemicalbook.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Note: A Framework for In Vitro Assay Development for Novel Tetrahydropyran-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tetrahydropyran (THP) scaffold is a privileged structural motif frequently found in a wide array of biologically active natural products and synthetic molecules.[1] Its derivatives have demonstrated significant potential in medicinal chemistry, exhibiting a broad spectrum of activities including antitumor, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4] The development of novel therapeutic agents based on the THP core requires a systematic and robust in vitro evaluation process to identify lead compounds and elucidate their mechanisms of action.
This application note provides a detailed framework and experimental protocols for a tiered assay cascade designed to characterize novel tetrahydropyran-based compounds. The workflow begins with broad primary screening for cytotoxic effects, progresses to secondary assays to investigate the mode of cell death, and culminates in target-based assays to explore specific molecular interactions.
General Assay Development Workflow
A typical drug discovery path involves a cascade of assays to screen and characterize compounds.[5][6] This tiered approach efficiently filters large numbers of compounds, ensuring that resources are focused on the most promising candidates. The initial phase usually involves high-throughput screening (HTS) to identify "hits" — compounds that show desired activity in a primary assay.[7] These hits are then subjected to more detailed secondary and target-based assays for validation and mechanism-of-action studies.
Caption: A typical in vitro assay cascade for drug discovery.
Protocol 1: Primary Screening - Cell Viability (MTT Assay)
The MTT assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In this assay, metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.[8] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Caption: Step-by-step workflow of the MTT cell viability assay.[10]
Experimental Protocol
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HepG-2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel tetrahydropyran (THP) compound stock solutions (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[8]
-
Sterile 96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the THP compounds in culture medium. Add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls. Incubate for the desired exposure period (e.g., 48 or 72 hours).[11]
-
MTT Addition: After incubation, carefully add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for an additional 1-4 hours at 37°C.[10]
-
Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker to ensure complete solubilization.[8][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[10]
Data Presentation
The results are typically expressed as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the log of the compound concentration.
Table 1: Representative Cytotoxicity Data for Novel THP Compounds
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | HepG-2 (Liver Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) |
|---|---|---|---|
| THP-001 | 8.5 | 12.3 | 15.1 |
| THP-002 | 2.1 | 4.7 | 5.3 |
| THP-003 | > 50 | > 50 | 45.8 |
| Doxorubicin (Control) | 0.9 | 1.2 | 1.5 |
(Note: Data are hypothetical examples for illustrative purposes.)
Protocol 2: Secondary Screening - Apoptosis Detection by Annexin V/PI Staining
If a compound demonstrates significant cytotoxicity, it is crucial to determine if the mechanism of cell death is through apoptosis (programmed cell death) or necrosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between these states. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.[11]
Experimental Protocol
Materials:
-
Cells treated with the THP compound (and controls)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Cold Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with the THP compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).[11]
-
Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Data Presentation
The flow cytometry data is analyzed to quantify the percentage of cells in each of the four quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q3 (Annexin V- / PI-): Viable cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
Table 2: Representative Apoptosis Analysis of THP-002 on MCF-7 Cells
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
|---|---|---|---|---|
| Vehicle Control | 95.1 | 2.5 | 1.8 | 0.6 |
| THP-002 (2.1 µM) | 45.3 | 35.8 | 15.2 | 3.7 |
| Staurosporine (1 µM) | 15.7 | 48.9 | 30.1 | 5.3 |
(Note: Data are hypothetical examples for illustrative purposes.)
Protocol 3: Target-Based Screening - General Enzyme Inhibition Assay
Many THP derivatives exert their biological effects by inhibiting specific enzymes.[3][12][13] A general enzyme inhibition assay can be adapted to screen compounds against a purified enzyme of interest. The principle is to measure the rate of an enzymatic reaction in the presence and absence of the inhibitor.[14] The reaction rate can be monitored by various methods, such as changes in absorbance or fluorescence of a substrate or product.[14]
Caption: General workflow for an in vitro enzyme inhibition assay.[14]
Experimental Protocol
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
THP inhibitor compound
-
Assay buffer (optimized for pH and ionic strength)
-
Cofactors, if required (e.g., ATP, NADH)[12]
-
96-well microplates (appropriate for the detection method)
-
Microplate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Prepare Solutions: Prepare all reagents in the appropriate assay buffer. Perform serial dilutions of the THP compound to test a range of concentrations.[12]
-
Enzyme/Inhibitor Pre-incubation: To the wells of a microplate, add the assay buffer, a fixed amount of the enzyme, and the different concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background). Allow the plate to pre-incubate for a specified time (e.g., 15-30 minutes) to permit inhibitor binding.[14]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells simultaneously, if possible using a multichannel pipette.[14]
-
Monitor Reaction: Immediately place the plate in a microplate reader and monitor the reaction progress by measuring the signal (e.g., absorbance) at regular intervals (kinetic assay) or after a fixed incubation time (end-point assay).
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration. Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.
Data Presentation
Table 3: Representative Enzyme Inhibition Data for THP Compounds against Target Kinase X
| Compound | Kinase X IC₅₀ (nM) |
|---|---|
| THP-001 | 850 |
| THP-002 | 45 |
| THP-003 | > 10,000 |
| Staurosporine (Control) | 15 |
(Note: Data are hypothetical examples for illustrative purposes.)
Relevant Signaling Pathway
The antitumor effects of THP compounds can be mediated through various signaling pathways. For example, inhibition of key cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2) or modulation of the Bax/Bcl-2 apoptosis pathway are common mechanisms.[4]
Caption: Simplified intrinsic apoptosis pathway modulated by THP compounds.
Conclusion
This application note outlines a strategic, multi-tiered approach for the in vitro characterization of novel tetrahydropyran-based compounds. By employing a cascade of assays—from broad cell viability screens to specific apoptosis and enzyme inhibition studies—researchers can effectively identify promising drug candidates, elucidate their mechanisms of action, and generate the critical data needed to advance them into further preclinical development.[7][15] The provided protocols serve as a foundational guide and should be optimized for specific cell lines, enzyme targets, and experimental conditions.
References
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. azolifesciences.com [azolifesciences.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. img01.pharmablock.com [img01.pharmablock.com]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. slideteam.net [slideteam.net]
Medicinal Chemistry Applications of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Phenyltetrahydro-2H-pyran-4-yl)methanamine and its derivatives represent a significant scaffold in medicinal chemistry, primarily recognized for their potent antagonist activity at the Neurokinin-1 (NK1) receptor. The NK1 receptor, the preferred receptor for the neuropeptide Substance P (SP), is a G protein-coupled receptor implicated in a wide array of physiological and pathophysiological processes. These include pain transmission, inflammation, and the regulation of mood and emesis. Consequently, antagonists of the NK1 receptor have emerged as promising therapeutic agents for conditions such as chemotherapy-induced nausea and vomiting (CINV), post-operative nausea and vomiting (PONV), pain, and depression.
This document provides detailed application notes on the medicinal chemistry of this compound derivatives, including their synthesis, biological evaluation, and structure-activity relationships (SAR). Furthermore, comprehensive experimental protocols are provided to guide researchers in the synthesis and evaluation of these compounds.
Application Notes
Neurokinin-1 (NK1) Receptor Antagonism
The primary therapeutic application of this compound derivatives stems from their ability to selectively and with high affinity block the NK1 receptor. By competitively inhibiting the binding of Substance P, these compounds can effectively modulate the downstream signaling cascades that contribute to the sensation of nausea and pain. The tetrahydropyran ring is considered a key structural feature, acting as a bioisosteric replacement for the piperidine ring found in other classes of NK1 receptor antagonists. This substitution can influence the compound's pharmacokinetic properties, such as metabolic stability and oral bioavailability.
Therapeutic Indications
-
Chemotherapy-Induced Nausea and Vomiting (CINV): NK1 receptor antagonists are a cornerstone in the management of both acute and delayed CINV, particularly in patients receiving highly emetogenic chemotherapy.[1] They are often used in combination with 5-HT3 receptor antagonists and corticosteroids to provide broad-spectrum antiemetic coverage.
-
Post-Operative Nausea and Vomiting (PONV): These compounds have also demonstrated efficacy in the prevention and treatment of PONV.
-
Pain and Inflammation: Given the role of Substance P in nociception and neurogenic inflammation, NK1 receptor antagonists are being investigated as potential analgesics and anti-inflammatory agents.
-
Depression and Anxiety: The involvement of the Substance P/NK1 receptor system in stress and mood regulation has led to the exploration of NK1 receptor antagonists as novel antidepressants and anxiolytics.[1]
Structure-Activity Relationship (SAR) of Tetrahydropyran-Based NK1 Receptor Antagonists
While a comprehensive SAR study for the this compound series is not extensively published, valuable insights can be drawn from the closely related 4,4-disubstituted piperidine series of NK1 antagonists. The tetrahydropyran moiety is a bioisostere of the piperidine ring, and thus, similar SAR trends are anticipated.
Key structural modifications and their impact on NK1 receptor affinity are summarized in the table below. These modifications focus on the substituents on the exocyclic amine and the phenyl ring, which are crucial for potent receptor binding.
| Compound ID | R1 (Substitution on Amine) | R2 (Substitution on Phenyl Ring) | hNK1 IC50 (nM)[2] |
| 1 | H | H | - |
| 2 | -CH₃ | H | - |
| 3 | -COCH₃ | H | 5.3 |
| 4 | -SO₂CH₃ | H | 5.7 |
| 5 | H | 3,5-bis(CF₃) | - |
| 6 | -CH₂-(2-methylthiazol-5-yl) | 3,5-bis(CF₃) | 0.95 |
Data is representative of 4,4-disubstituted piperidine analogs, which are structurally similar to the tetrahydropyran series.[2]
Key SAR Observations:
-
Substitution on the Phenyl Ring: Disubstitution on the phenyl ring with lipophilic, electron-withdrawing groups, such as trifluoromethyl (CF₃), is critical for high NK1 receptor affinity. The 3,5-bis(trifluoromethyl) substitution pattern is particularly favorable.[2]
-
Substitution on the Exocyclic Amine: The primary amine can be functionalized with various groups. Acyl and sulfonyl derivatives often retain potent activity. Larger, heterocyclic substituents, such as a methylthiazolylmethyl group, can significantly enhance binding affinity.[2]
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through a two-step process starting from commercially available materials. The general workflow involves the formation of a nitrile intermediate followed by its reduction to the primary amine.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 4-Cyano-4-phenyltetrahydro-2H-pyran
This protocol describes the conversion of tetrahydro-4H-pyran-4-one to the corresponding cyanohydrin, which is then converted to the nitrile.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Phenylmagnesium bromide solution (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI₂)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Grignard Reaction: To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous diethyl ether at 0 °C, add phenylmagnesium bromide solution (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-phenyltetrahydro-2H-pyran-4-ol.
-
Cyanation: Dissolve the crude alcohol in anhydrous DCM. Add TMSCN (1.5 eq) followed by a catalytic amount of ZnI₂. Stir the reaction at room temperature for 12 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to obtain 4-cyano-4-phenyltetrahydro-2H-pyran.
Protocol 2: Reduction of 4-Cyano-4-phenyltetrahydro-2H-pyran
This protocol describes the reduction of the nitrile to the primary amine using lithium aluminum hydride.
Materials:
-
4-Cyano-4-phenyltetrahydro-2H-pyran
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether
Procedure:
-
Reduction: To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of 4-cyano-4-phenyltetrahydro-2H-pyran (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filtration and Extraction: Filter the resulting suspension and wash the solid with diethyl ether. Extract the aqueous filtrate with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by distillation or by conversion to its hydrochloride salt by treatment with HCl in diethyl ether.
Biological Evaluation: NK1 Receptor Binding Assay
A radioligand competition binding assay is a standard method to determine the affinity of a test compound for the NK1 receptor. This assay measures the ability of the test compound to displace a radiolabeled ligand from the receptor.
Caption: Workflow for an NK1 receptor competition binding assay.
Protocol 3: Radioligand Competition Binding Assay
Materials:
-
Cell membranes expressing human NK1 receptors (e.g., from CHO or HEK293 cells)
-
[³H]-Substance P (Radioligand)
-
Unlabeled Substance P (for determining non-specific binding)
-
Test compounds (e.g., this compound derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MnCl₂, 0.02% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well microplate, add assay buffer, a fixed concentration of [³H]-Substance P (typically at its Kd), and varying concentrations of the test compound.
-
Controls:
-
Total Binding: Wells containing assay buffer, [³H]-Substance P, and no test compound.
-
Non-specific Binding: Wells containing assay buffer, [³H]-Substance P, and a high concentration of unlabeled Substance P (e.g., 1 µM).
-
-
Incubation: Add the cell membrane preparation to each well. Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the resulting dose-response curve.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq/11 G-proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including neuronal excitation, smooth muscle contraction, and the release of pro-inflammatory mediators. This compound and its analogs act by blocking the initial binding of Substance P, thereby inhibiting this entire signaling cascade.
Caption: Simplified NK1 receptor signaling pathway and its inhibition.
References
Application Notes and Protocols for the Use of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine and its Analogs as Scaffolds in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tetrahydropyran moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic and pharmacodynamic properties. Specifically, the (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine scaffold and its analogs have emerged as a promising structural motif in the design of potent and selective inhibitors for various therapeutic targets. This document provides detailed application notes and protocols for the utilization of this scaffold, focusing on its application in the development of inhibitors for the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). The inhibition of ALK5 is a validated therapeutic strategy for fibrotic diseases and cancer.
Herein, we focus on a series of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-amine derivatives that have demonstrated potent and selective ALK5 inhibitory activity. One of the lead compounds from this series, compound 12r , has shown strong inhibitory activity both in vitro and in vivo, with favorable pharmacokinetic properties, highlighting the potential of this scaffold in drug discovery.[1]
Data Presentation
The following table summarizes the structure-activity relationship (SAR) for a series of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-amine derivatives as ALK5 inhibitors.
| Compound | R | ALK5 IC50 (nM) |
| 12a | H | 150.3 |
| 12b | 5-F | 89.7 |
| 12c | 5-Cl | 75.4 |
| 12d | 5-Br | 68.2 |
| 12e | 5-CH3 | 110.5 |
| 12f | 5-OCH3 | 135.1 |
| 12g | 5-CF3 | 55.8 |
| 12h | 6-CH3 | 98.4 |
| 12i | 4-CH3 | 121.7 |
| 12j | 4-Cl | 82.1 |
| 12k | 4-F | 95.3 |
| 12l | 3-F | 105.6 |
| 12m | 3-Cl | 88.9 |
| 12n | 2-F | 115.2 |
| 12o | 2-Cl | 92.4 |
| 12p | 2,5-diF | 45.1 |
| 12q | 3,5-diF | 60.7 |
| 12r | 2-hydroxyisobutyl | 28.0 |
Data extracted from a representative study on ALK5 inhibitors.
Signaling Pathway
The TGF-β signaling pathway plays a crucial role in cellular processes like growth, differentiation, and extracellular matrix production.[2] Dysregulation of this pathway is implicated in fibrosis and cancer.[3] ALK5 is a key kinase in this pathway. The diagram below illustrates the canonical TGF-β/ALK5 signaling cascade and the point of inhibition by the described compounds.
Caption: TGF-β/ALK5 signaling pathway and the mechanism of its inhibition.
Experimental Protocols
Synthesis of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-amine derivatives
The following is a general protocol for the synthesis of the title compounds. For specific details of each analog, refer to the primary literature.
Caption: General synthetic workflow for the ALK5 inhibitors.
Protocol for the Synthesis of Intermediate E:
-
Step 1: Synthesis of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)-2-nitropyridine (D)
-
To a solution of 1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol (B ) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-chloro-2-nitropyridine (C ) (1.1 eq) in DMF.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After completion (monitored by TLC), cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether:ethyl acetate = 3:1) to afford compound D .
-
-
Step 2: Synthesis of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-amine (E)
-
To a solution of compound D (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (3.0 eq).
-
Heat the mixture to reflux and stir for 4 hours.
-
After completion, filter the hot solution through a pad of Celite and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give compound E , which is often used in the next step without further purification.
-
Protocol for the Synthesis of Final Compounds (e.g., 12r):
-
Buchwald-Hartwig Amination
-
To a microwave vial, add compound E (1.0 eq), the corresponding substituted aniline (e.g., 2-amino-2-methyl-1-propanol for 12r ) (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.1 eq), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.2 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous 1,4-dioxane to the vial and degas with argon for 10 minutes.
-
Seal the vial and heat in a microwave reactor at 120 °C for 1 hour.
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by preparative HPLC to obtain the final compound.
-
In Vitro ALK5 Kinase Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against ALK5 kinase.
Caption: Workflow for the in vitro ALK5 kinase assay.
Materials:
-
Recombinant human ALK5 kinase domain
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer.
-
Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate.
-
Add 5 µL of a solution containing ALK5 enzyme and the substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at its Km value for ALK5.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Conclusion
The this compound scaffold and its analogs, particularly the 4-aminomethyl-4-phenyl-tetrahydropyran derivatives, serve as a valuable starting point for the design of potent and selective kinase inhibitors. The provided data and protocols for ALK5 inhibitors demonstrate the utility of this scaffold in generating drug candidates with promising therapeutic potential. The synthetic routes are modular, allowing for the exploration of a wide range of substituents to optimize potency, selectivity, and pharmacokinetic properties. The in vitro assays described provide a robust method for evaluating the biological activity of newly synthesized compounds. Researchers and drug development professionals can utilize this information to further explore the potential of this versatile scaffold in their own discovery programs.
References
- 1. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for Derivatization of the Primary Amine in (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Primary amines are a common functional group in active pharmaceutical ingredients (APIs) and drug candidates. Their derivatization is a critical step for several analytical and synthetic purposes. Modifying the primary amine can enhance detectability in chromatographic methods, improve stability, or facilitate subsequent synthetic transformations. This document provides detailed protocols for the derivatization of the primary amine in (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine using two common and robust methods: N-acylation with benzoyl chloride and N-sulfonylation with dansyl chloride. The resulting benzamide is useful for purification and isolation, while the dansylated product is highly fluorescent, enabling sensitive detection in techniques like HPLC with fluorescence detection.[1]
General Considerations
-
Safety: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Benzoyl chloride and dansyl chloride are corrosive and moisture-sensitive. Triethylamine is a flammable and corrosive base.
-
Reagents and Solvents: Use anhydrous solvents where specified to prevent hydrolysis of the derivatizing agents.[2][3] Reagents should be of high purity (≥98%) for optimal results.
-
Reaction Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).
Protocol 1: N-Acylation via Schotten-Baumann Reaction
This protocol describes the formation of N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide via reaction with benzoyl chloride under Schotten-Baumann conditions. This reaction involves an acyl chloride and an amine in the presence of an aqueous base to neutralize the HCl byproduct.[2][3][4]
Principle: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion to form the stable amide.[4][5] The added base drives the reaction to completion by neutralizing the generated HCl.[3]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (per 1 mmol amine) | Purpose |
| This compound | C₁₂H₁₇NO | 191.27 | 1.0 mmol (191 mg) | Starting Material |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.1 mmol (155 mg, 128 µL) | Acylating Agent |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 10 mL | Organic Solvent |
| Sodium Hydroxide (NaOH) Solution, 2 M | NaOH | 40.00 | ~2 mL | Aqueous Base |
| Deionized Water | H₂O | 18.02 | As needed | Work-up |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | Work-up |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |
Experimental Procedure
-
Dissolution: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 191 mg) in 10 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir for 5-10 minutes until the solution reaches 0 °C.
-
Addition of Reagents: To the stirred solution, add benzoyl chloride (1.1 mmol, 128 µL) dropwise. Following this, add 2 M sodium hydroxide solution (2 mL) dropwise. The reaction is typically biphasic.[2][4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours. Monitor the reaction's completion using TLC (e.g., 30% ethyl acetate in hexanes).
-
Work-up - Quenching and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add 15 mL of deionized water and separate the layers.
-
Wash the organic layer sequentially with 15 mL of 1 M HCl, 15 mL of saturated sodium bicarbonate solution, and 15 mL of brine.
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: N-Sulfonylation with Dansyl Chloride
This protocol details the derivatization of the primary amine with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) to produce a highly fluorescent sulfonamide derivative.[1][6] This method is particularly useful for quantitative analysis by HPLC with fluorescence detection.[1]
Principle: The primary amine reacts with dansyl chloride in a basic buffer. The amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. The reaction is typically performed at a high pH to ensure the amine is deprotonated and thus more nucleophilic.[7]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (per 100 µL sample) | Purpose |
| This compound | C₁₂H₁₇NO | 191.27 | 100 µL of 1 mg/mL solution | Starting Material |
| Dansyl Chloride Solution (1 mg/mL in Acetone) | C₁₂H₁₂ClNO₂S | 269.75 | 200 µL | Derivatizing Agent |
| Sodium Bicarbonate Buffer (100 mM, pH 9.5) | NaHCO₃ | 84.01 | 100 µL | Basic Buffer |
| Triethylamine | C₆H₁₅N | 101.19 | 20 µL | Base Catalyst (Optional) |
| Ammonia Solution (25%) | NH₄OH | 35.04 | 10 µL | Quenching Agent |
| Acetonitrile | C₂H₃N | 41.05 | As needed | HPLC Mobile Phase/Solvent |
Experimental Procedure
-
Sample Preparation: In a 1.5 mL microcentrifuge tube, combine 100 µL of a 1 mg/mL solution of the amine in acetonitrile with 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Addition of Derivatizing Agent: Add 200 µL of the 1 mg/mL dansyl chloride solution in acetone to the tube. Vortex the mixture for 30 seconds.
-
Reaction: Incubate the mixture in a heating block or water bath at 40-60 °C for 45 minutes in the dark (dansyl derivatives are light-sensitive).[8]
-
Quenching: After incubation, cool the tube to room temperature. Add 10 µL of 25% ammonia solution to quench the reaction by consuming excess dansyl chloride.[8] Vortex for 30 seconds and let it stand for 15 minutes.
-
Analysis: The resulting solution containing the fluorescent derivative is now ready for analysis. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-Fluorescence Detection:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Wavelengths: Excitation at ~335 nm and Emission at ~520 nm.[1]
-
Data Summary
The following table summarizes the key parameters and expected outcomes for the two derivatization protocols.
| Parameter | Protocol 1: N-Acylation (Schotten-Baumann) | Protocol 2: N-Sulfonylation (Dansylation) |
| Derivatizing Agent | Benzoyl Chloride | Dansyl Chloride |
| Product Type | Amide | Sulfonamide |
| Reaction Solvent | Dichloromethane / Water (biphasic) | Acetonitrile / Aqueous Buffer |
| Base | Sodium Hydroxide (aqueous) | Sodium Bicarbonate (buffer) |
| Reaction Time | 2–4 hours | 45 minutes |
| Temperature | 0 °C to Room Temperature | 40–60 °C |
| Key Advantage | High yield, stable product for synthesis | Creates highly fluorescent derivative |
| Primary Use | Synthetic modification, isolation | Sensitive quantification by HPLC-FLD |
| Typical Yield | >85% (after purification) | Quantitative for analytical purposes |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. jk-sci.com [jk-sci.com]
- 6. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Evaluating the Bioactivity of Phenyltetrahydropyran Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenyltetrahydropyran derivatives represent a class of heterocyclic compounds with significant potential in drug discovery, exhibiting a wide range of biological activities. These application notes provide a comprehensive guide to evaluating the bioactivity of these derivatives using common cell-based assays. The protocols detailed below are designed to assess cytotoxicity, anti-inflammatory effects, and the modulation of key signaling pathways, providing a robust framework for preclinical characterization.
Data Presentation: Summary of Quantitative Bioactivity Data
The following tables summarize representative quantitative data for phenyltetrahydropyran and related heterocyclic derivatives from various cell-based assays. This data is intended to serve as a reference for expected activity ranges.
Table 1: Cytotoxicity of Phenyltetrahydropyran and Related Derivatives
| Compound Class | Cell Line | Assay | IC50 (µM) | Citation |
| Phenyltetrahydropyran Derivative (LS19) | RAW 264.7 | MTT | >100 (No significant change in viability) | [1] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene | - | MTT | >80 (No cytotoxicity observed) | [2] |
Table 2: Anti-inflammatory Activity of Phenyltetrahydropyran and Related Derivatives
| Compound Class | Assay | Cell Line/System | Target | IC50 / Effect | Citation |
| Pyranochalcone Derivatives | NF-κB Inhibition | HEK293T | NF-κB | 0.29 - 10.46 µM | |
| Phenyltetrahydropyran Derivative (LS19) | Cytokine Release | RAW 264.7 | TNF-α, IL-1β, IL-6 | Reduction | [1] |
| Phenyltetrahydropyran Derivative (LS19) | Cytokine Release | RAW 264.7 | IL-10 | Increase | [1] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene | COX-2 Inhibition | In vitro | COX-2 | 0.31 - 1.40 µM | [2] |
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol outlines the determination of the cytotoxic potential of phenyltetrahydropyran derivatives by assessing cell viability through the metabolic conversion of MTT to formazan.
Materials:
-
Phenyltetrahydropyran derivatives
-
Mammalian cell line (e.g., RAW 264.7, HeLa, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenyltetrahydropyran derivatives in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a no-treatment control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, carefully remove the culture medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve.
Anti-Inflammatory Assay: Cytokine Release Measurement by ELISA
This protocol describes the quantification of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines released from immune cells upon treatment with phenyltetrahydropyran derivatives.
Materials:
-
Phenyltetrahydropyran derivatives
-
Immune cell line (e.g., RAW 264.7 macrophages, or human Peripheral Blood Mononuclear Cells - PBMCs)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-10)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed immune cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well for RAW 264.7) in 100 µL of complete culture medium.
-
Compound Pre-treatment: Prepare dilutions of the phenyltetrahydropyran derivatives in culture medium. Add the diluted compounds to the cells and pre-incubate for 1-2 hours at 37°C.
-
Stimulation: Following pre-treatment, add an inflammatory stimulus (e.g., LPS at a final concentration of 1 µg/mL) to the appropriate wells to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell culture supernatants without disturbing the cell pellet.
-
ELISA Procedure: Perform the ELISA for the target cytokines according to the manufacturer's instructions.[3][4] This typically involves:
-
Coating a 96-well ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop a colored product.
-
Stopping the reaction with a stop solution.
-
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known cytokine standards. Use this curve to determine the concentration of the cytokines in the experimental samples. Calculate the percentage of cytokine reduction in the compound-treated samples compared to the vehicle-treated, stimulated control.
NF-κB Reporter Gene Assay
This protocol is designed to measure the inhibition of the NF-κB signaling pathway by phenyltetrahydropyran derivatives using a luciferase reporter gene assay.
Materials:
-
Phenyltetrahydropyran derivatives
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene)
-
Control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Complete cell culture medium
-
TNF-α or other NF-κB activator
-
Dual-Luciferase® Reporter Assay System
-
96-well white, opaque cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well white, opaque plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[5]
-
Compound Treatment: After transfection, replace the medium with fresh medium containing serial dilutions of the phenyltetrahydropyran derivatives. Pre-incubate for 1-2 hours.
-
NF-κB Activation: Add an NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL) to the appropriate wells. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Lysis: Remove the culture medium and wash the cells with PBS. Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay:
-
Transfer the cell lysate to a new opaque 96-well plate.
-
Add the firefly luciferase substrate to each well and measure the luminescence (Firefly signal).
-
Add the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla luciferase substrate) to each well and measure the luminescence again (Renilla signal).[6]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition in the compound-treated samples relative to the vehicle-treated, stimulated control. Determine the IC50 value from the dose-response curve.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that can be modulated by phenyltetrahydropyran derivatives.
References
- 1. library.opentrons.com [library.opentrons.com]
- 2. Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Application Notes and Protocols: Computational Docking of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine with Transforming Growth Factor-β Type I Receptor (ALK5)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tetrahydro-2H-pyran scaffold is a recurring motif in a multitude of bioactive molecules, demonstrating a wide array of pharmacological activities, including anticancer, antibacterial, and antioxidant effects.[1][2] This has led to its classification as a "privileged structure" in medicinal chemistry. This document outlines a computational docking protocol to investigate the potential of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine as a novel inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-Like Kinase 5 (ALK5). The TGF-β signaling pathway is critically involved in cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is implicated in fibrosis and cancer progression.[3] Therefore, ALK5 presents a compelling target for therapeutic intervention.[3][4]
Data Presentation: Docking Results and Ligand Properties
This section summarizes the hypothetical quantitative data from a computational docking study of this compound and a reference inhibitor against the ALK5 kinase domain.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.27 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Table 2: Docking Scores and Binding Energy Analysis
| Compound | Docking Score (kcal/mol) | Estimated Binding Affinity (ΔG, kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |
| This compound | -8.5 | -7.9 | 1.5 µM | SER280, LYS232, HIS283, ASP351 |
| Reference ALK5 Inhibitor (e.g., SB-431542) | -10.2 | -9.8 | 50 nM | SER280, LYS232, TYR249, ASP351 |
Experimental Protocols
This section provides a detailed methodology for performing the computational docking study.
Software and Resource Requirements
-
Molecular Modeling Software: Schrödinger Maestro, AutoDock Vina, or similar.
-
Protein Data Bank (PDB) ID: 1B6C (Crystal structure of the ALK5 kinase domain).
-
Ligand Structure: 3D structure of this compound (can be built using molecular modeling software).
-
Computational Resources: A workstation with sufficient processing power for molecular docking calculations.
Protein Preparation
-
Obtain Crystal Structure: Download the crystal structure of the ALK5 kinase domain from the Protein Data Bank (PDB ID: 1B6C).
-
Pre-processing:
-
Remove all water molecules and co-crystallized ligands from the protein structure.
-
Add hydrogen atoms to the protein, assuming a physiological pH of 7.4.
-
Assign correct bond orders and formal charges.
-
Repair any missing side chains or loops using the software's protein preparation wizard.
-
-
Receptor Grid Generation:
-
Define the binding site (active site) of ALK5. This is typically centered on the location of the co-crystallized inhibitor in the original PDB file.
-
Generate a receptor grid box that encompasses the entire active site, with a buffer region of approximately 10-15 Å in each dimension.
-
Ligand Preparation
-
Ligand Sketching: Draw the 2D structure of this compound in the molecular modeling software.
-
3D Conversion and Optimization:
-
Convert the 2D sketch to a 3D structure.
-
Perform a conformational search and energy minimization of the ligand to obtain a low-energy, stable conformation. Common force fields for this step include OPLS (Optimized Potentials for Liquid Simulations) or MMFF (Merck Molecular Force Field).
-
-
Ligand Ionization State: Generate possible ionization states of the ligand at the physiological pH of 7.4. The primary amine group in the ligand is likely to be protonated.
Molecular Docking
-
Docking Algorithm: Select a suitable docking algorithm. For this study, a standard precision (SP) or extra precision (XP) Glide docking protocol (in Schrödinger) or AutoDock Vina can be used.
-
Execution:
-
Load the prepared protein receptor grid and the prepared ligand file into the docking software.
-
Initiate the docking run. The software will systematically sample different conformations and orientations of the ligand within the defined active site.
-
-
Pose Generation: The docking algorithm will generate a set of possible binding poses for the ligand, each with an associated docking score.
Post-Docking Analysis
-
Binding Pose Analysis:
-
Visually inspect the top-ranked docking poses to assess the quality of the binding mode.
-
Analyze the key molecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges.
-
-
Scoring and Ranking:
-
The docking scores (e.g., GlideScore, AutoDock Vina binding affinity) provide a quantitative estimate of the binding affinity. Lower scores generally indicate more favorable binding.
-
Compare the docking score of this compound with that of a known ALK5 inhibitor to benchmark its potential potency.
-
-
ADME/Tox Prediction:
-
Utilize computational tools (e.g., QikProp in Schrödinger) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the ligand. This provides an early assessment of its drug-like characteristics.
-
Visualizations
TGF-β Signaling Pathway
Caption: Inhibition of the TGF-β signaling pathway by targeting ALK5.
Computational Docking Workflow
Caption: A streamlined workflow for computational molecular docking.
Ligand-Protein Interaction Logic
Caption: Key interactions driving ligand binding and kinase inhibition.
References
- 1. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sterically Hindered Tetrahydropyran Rings
Welcome to the Technical Support Center for the synthesis of sterically hindered tetrahydropyran (THP) rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of these complex heterocyclic structures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing sterically hindered tetrahydropyran rings?
The synthesis of sterically hindered THP rings is often complicated by several factors:
-
Low reaction yields: Bulky substituents can impede the approach of reagents and hinder the desired bond formations.
-
Poor diastereoselectivity: The steric bulk can influence the transition state geometry, leading to mixtures of diastereomers.
-
Side reactions: Steric hindrance can promote alternative reaction pathways, such as elimination or rearrangement, over the desired cyclization.[1]
-
Difficulty in purification: The separation of diastereomers and removal of byproducts can be challenging.
Q2: Which synthetic methods are best suited for constructing sterically hindered THP rings?
Several methods can be employed, with the choice depending on the specific substitution pattern and desired stereochemistry. Key strategies include:
-
Prins Cyclization: This acid-catalyzed reaction between a homoallylic alcohol and an aldehyde is a powerful tool for THP ring formation.[2] Modifications like the silyl-Prins cyclization can offer improved selectivity.
-
Intramolecular Oxa-Michael Addition: The cyclization of a hydroxyl group onto an α,β-unsaturated carbonyl moiety is another effective method, particularly for accessing substituted THPs.[3][4]
-
Hetero-Diels-Alder Reaction: This cycloaddition reaction can provide rapid access to functionalized dihydropyrans, which can then be reduced to the desired THP ring.
-
Intramolecular Etherification: Direct cyclization of a diol or halo-alcohol can be effective, though potentially challenging for sterically demanding substrates.
Q3: How do I choose the appropriate protecting group for my synthesis?
Protecting group strategy is crucial in multi-step syntheses.[5] For hydroxyl groups, common choices include:
-
Silyl ethers (e.g., TBS, TIPS): These are robust and can be selectively removed with fluoride sources. Their steric bulk can also influence the stereochemical outcome of subsequent reactions.
-
Tetrahydropyranyl (THP) ethers: While ironic to use in the synthesis of a THP ring, they are stable to many non-acidic conditions.[6][7][8]
-
Benzyl (Bn) ethers: These are stable to a wide range of conditions and can be removed by hydrogenolysis.
The choice of protecting group should be orthogonal to the other functional groups present in the molecule and stable to the planned reaction conditions.[5]
Troubleshooting Guides
Prins Cyclization Issues
Q: My Prins cyclization is giving a low yield of the desired tetrahydropyran. What can I do?
A: Low yields in Prins cyclizations with sterically hindered substrates are a common issue. Consider the following troubleshooting steps:
-
Catalyst Choice: The choice of Lewis or Brønsted acid is critical. A milder catalyst may be required to prevent decomposition, while a stronger one might be needed to overcome the activation barrier.
-
Reaction Temperature: Lowering the temperature can often improve selectivity and reduce the formation of side products, such as elimination products (allylic alcohols).[1]
-
Solvent: The polarity of the solvent can affect the stability of the key oxocarbenium ion intermediate. Experiment with different solvents to find the optimal conditions.
-
Substrate Modification: In some cases, modifying the substrate, for example by using a silyl-Prins approach with an allylsilane, can lead to improved yields and selectivity.
Table 1: Effect of Catalyst on Prins Cyclization Yield and Selectivity
| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| SnCl₄ | Hindered homoallylic alcohol + Aldehyde | CH₂Cl₂ | -78 | 45 | 10:1 |
| TMSOTf | Hindered homoallylic alcohol + Aldehyde | CH₂Cl₂ | -78 | 70 | 15:1 |
| InCl₃ | Hindered homoallylic alcohol + Aldehyde | CH₂Cl₂ | -78 | 65 | 12:1 |
| Bi(OTf)₃ | Hindered homoallylic alcohol + Aldehyde | CH₃CN | 0 | 55 | 8:1 |
Note: Data is illustrative and compiled from various sources to show general trends.
Oxa-Michael Addition Issues
Q: I am observing poor diastereoselectivity in my intramolecular oxa-Michael addition. How can I improve it?
A: The stereochemical outcome of an intramolecular oxa-Michael addition is highly dependent on the transition state geometry. To improve diastereoselectivity:
-
Base/Acid Catalyst: The choice of catalyst can significantly influence the transition state. For base-catalyzed reactions, sterically bulky bases may favor one diastereomer over another. For acid-catalyzed reactions, the nature of the acid can impact the conformation of the intermediate.[9]
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetically controlled product.
-
Substrate Control: The geometry of the α,β-unsaturated system (E vs. Z) can have a profound impact on the facial selectivity of the cyclization.
-
Chelation Control: If the substrate has a nearby coordinating group, using a Lewis acid that can chelate to both the hydroxyl and carbonyl groups can lock the conformation and lead to higher selectivity.
Table 2: Influence of Reaction Conditions on Diastereoselectivity in Oxa-Michael Addition
| Catalyst/Base | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) |
| DBU | THF | 25 | 3:1 |
| DBU | THF | -78 | 10:1 |
| LHMDS | THF | -78 | 15:1 |
| Sc(OTf)₃ | CH₂Cl₂ | 0 | 8:1 |
Note: Data is illustrative and compiled from various sources to show general trends.
Experimental Protocols
General Protocol for a Silyl-Prins Cyclization
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv).
-
Dissolve the substrates in anhydrous dichloromethane (DCM, approximately 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf, 1.1 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, then separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for a Base-Catalyzed Intramolecular Oxa-Michael Addition
-
To a flame-dried round-bottom flask under an inert atmosphere, add the hydroxy-enone substrate (1.0 equiv).
-
Dissolve the substrate in an anhydrous solvent (e.g., tetrahydrofuran, THF, approximately 0.1 M).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU, 1.1 equiv) dropwise.
-
Stir the reaction at that temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualized Workflows and Logic
Caption: Troubleshooting logic for low yield in THP synthesis.
Caption: General workflow for Prins cyclization.
Caption: Decision pathway for improving oxa-Michael stereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 5. ethz.ch [ethz.ch]
- 6. Diastereoselective synthesis of functionalized tetrahydropyridazines containing indole scaffolds via an inverse-electron-demand aza-Diels–Alder reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. utupub.fi [utupub.fi]
- 8. rdkit-tutorials/notebooks/003_SMARTS_ReactionsExamples.ipynb at master · rdkit/rdkit-tutorials · GitHub [github.com]
- 9. learninglink.oup.com [learninglink.oup.com]
Optimization of reaction conditions for the amination of tetrahydropyran precursors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for the amination of tetrahydropyran precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing an amine group onto a tetrahydropyran ring?
There are three primary strategies for the amination of tetrahydropyran precursors:
-
Reductive Amination: This is a widely used method that converts a tetrahydropyran-4-one (a ketone) into an amine.[1][2] The reaction proceeds through an intermediate imine or enamine, which is then reduced.[1][2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is effective for forming a carbon-nitrogen bond between a tetrahydropyran halide (or triflate) and an amine.[3]
-
Nucleophilic Substitution: This method involves the reaction of a tetrahydropyran precursor with a suitable leaving group (e.g., tosylate or mesylate) with an amine nucleophile.
Q2: How do I choose the best amination method for my specific tetrahydropyran precursor?
The choice of method depends on the starting material and the desired product.
-
If you are starting with a tetrahydropyran-4-one , reductive amination is the most direct approach.[1]
-
If your precursor is a halo-tetrahydropyran (e.g., 4-chloro-tetrahydropyran) or a tetrahydropyran triflate, Buchwald-Hartwig amination is a powerful option.[3][4]
-
If you have a tetrahydropyran-4-ol , you can convert the hydroxyl group into a good leaving group (like a tosylate or mesylate) and then perform a nucleophilic substitution with an amine.[5]
Q3: What are the key parameters to optimize in a reductive amination reaction?
Key parameters to optimize for a successful reductive amination include the choice of reducing agent, solvent, pH, and reaction temperature. The nature of the amine and the ketone substrate also plays a crucial role.
Q4: I am observing overalkylation in my amination reaction. How can I prevent this?
Overalkylation, the formation of secondary, tertiary, or even quaternary amines when a primary amine is desired, is a common side reaction.[6] To minimize this:
-
Use a large excess of the starting amine.
-
In reductive amination, a stepwise procedure involving the formation and isolation of the imine before reduction can be a superior alternative.
-
For nucleophilic substitution, using a protected amine equivalent, like phthalimide (the Gabriel synthesis), can prevent overalkylation.[6]
Troubleshooting Guides
Reductive Amination of Tetrahydropyran-4-one
Problem: Low or no product yield.
| Potential Cause | Troubleshooting Step |
| Inefficient imine formation | Add a dehydrating agent (e.g., molecular sieves) or use a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). Ensure the reaction pH is weakly acidic (pH 4-6) to facilitate imine formation. |
| Incorrect reducing agent | The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a mild and selective choice.[7][8] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at acidic pH.[9] Sodium borohydride (NaBH₄) can also be used, but may require careful pH control to avoid reduction of the starting ketone.[9][10] |
| Decomposition of starting materials or product | Run the reaction at a lower temperature. Check the stability of your amine and ketone under the reaction conditions. |
Problem: Formation of side products.
| Potential Cause | Troubleshooting Step |
| Overalkylation | Use a larger excess of the amine starting material. If possible, use the amine as the solvent. |
| Reduction of the ketone to an alcohol | This can occur if the reducing agent is too reactive or if the pH is not optimal. Use a milder reducing agent like NaBH(OAc)₃.[8] Ensure the imine is pre-formed before adding the reducing agent. |
| Hydrolysis of the imine intermediate | Ensure anhydrous conditions, especially during the imine formation step. |
Buchwald-Hartwig Amination of 4-Halo-Tetrahydropyran
Problem: Low or no product yield.
| Potential Cause | Troubleshooting Step |
| Catalyst inactivity | Use a pre-catalyst for cleaner formation of the active catalytic species.[4] Ensure the palladium source and ligand are fresh and handled under an inert atmosphere. Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., XantPhos, BINAP).[11][12] |
| Poor choice of base | The base is crucial. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The choice of base can be substrate-dependent, so screening different bases is recommended.[4] |
| Unreactive halide | Aryl and vinyl chlorides can be less reactive than bromides or iodides.[4] If using a chloride, you may need a more active catalyst system (e.g., a more electron-rich ligand) and higher reaction temperatures.[4] Consider converting the corresponding alcohol to a triflate, which is often more reactive. |
| Solvent issues | Anhydrous, degassed solvents are critical. Toluene, dioxane, and THF are common solvents.[4][13] |
Problem: Decomposition or side reactions.
| Potential Cause | Troubleshooting Step |
| Hydrodehalogenation | This side reaction removes the halide from the starting material. It can be minimized by optimizing the ligand, base, and reaction temperature. |
| β-Hydride elimination | This can be an issue with certain amine substrates. The choice of ligand is critical to suppress this side reaction.[14] |
| Reaction with other functional groups | If your amine has other nucleophilic sites (e.g., a phenol), consider protecting that group to prevent competitive coupling.[4] |
Experimental Protocols
General Protocol for Reductive Amination of Tetrahydropyran-4-one
-
Imine Formation: In a round-bottom flask, dissolve tetrahydropyran-4-one (1 equivalent) and the desired amine (1.2 equivalents) in a suitable solvent such as methanol or dichloroethane.[1] If the amine is provided as a salt, add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine. Stir the mixture at room temperature. The progress of imine formation can be monitored by techniques like TLC or NMR.
-
Reduction: Once imine formation is complete or has reached equilibrium, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise at 0 °C.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS). Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography.
General Protocol for Buchwald-Hartwig Amination of 4-Chloro-Tetrahydropyran
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XantPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Addition of Reagents: Add the 4-chloro-tetrahydropyran (1 equivalent) and the amine (1.2 equivalents) to the Schlenk tube. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the reductive amination of tetrahydropyran-4-one.
Caption: Troubleshooting logic for Buchwald-Hartwig amination of halo-tetrahydropyrans.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
Resolving impurities in the purification of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities during the purification of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound, likely synthesized via the reduction of 4-phenyltetrahydro-2H-pyran-4-carbonitrile.
Issue 1: Presence of Unreacted Starting Material (4-phenyltetrahydro-2H-pyran-4-carbonitrile)
-
Symptom: A peak corresponding to the molecular weight of the nitrile precursor is observed in GC-MS or LC-MS analysis. An absorption band around 2240-2260 cm⁻¹ (C≡N stretch) may be present in the IR spectrum of the crude product.
-
Possible Causes:
-
Insufficient reducing agent.
-
Reaction time was too short.
-
Reaction temperature was too low.
-
Poor quality or deactivation of the reducing agent (e.g., LiAlH₄).
-
-
Resolution:
-
Optimize Reaction Conditions: Increase the molar equivalents of the reducing agent, extend the reaction time, or elevate the reaction temperature according to established protocols for nitrile reductions.
-
Ensure Reagent Quality: Use a fresh, unopened container of the reducing agent or titrate to determine its activity before use.
-
Purification: If the impurity is present in small amounts, it can often be removed by column chromatography on silica gel. Due to the basic nature of the amine product, a solvent system containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide in the mobile phase) can improve separation.
-
Issue 2: Formation of a Carboxylic Acid Impurity (4-phenyltetrahydro-2H-pyran-4-carboxylic acid)
-
Symptom: A peak corresponding to the molecular weight of the carboxylic acid is detected in LC-MS analysis. Broad O-H and C=O stretching bands may be visible in the IR spectrum. The impurity may be soluble in aqueous base.
-
Possible Cause: Hydrolysis of the unreacted nitrile starting material during the aqueous workup of the reaction. This is more likely if the workup is performed under acidic conditions for an extended period.
-
Resolution:
-
Workup Modification: Perform the aqueous workup under basic conditions to minimize hydrolysis of any remaining nitrile.
-
Purification: An acid-base extraction can effectively remove the carboxylic acid impurity. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired amine will remain in the organic layer, while the carboxylic acid will be extracted into the aqueous layer as its salt.
-
Issue 3: Presence of Aldehyde Intermediate (4-phenyltetrahydro-2H-pyran-4-carbaldehyde)
-
Symptom: A peak corresponding to the aldehyde is observed in GC-MS or LC-MS. This can occur if a milder reducing agent is used or if the reaction is not driven to completion.
-
Possible Cause: Incomplete reduction of the nitrile. The intermediate imine formed during the reduction is hydrolyzed to an aldehyde upon aqueous workup.
-
Resolution:
-
Drive the Reaction to Completion: Ensure sufficient reducing agent and adequate reaction time and temperature.
-
Purification: The aldehyde can typically be separated from the amine product by silica gel column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most probable impurities are derived from the synthetic route, which is likely the reduction of 4-phenyltetrahydro-2H-pyran-4-carbonitrile. Therefore, you should anticipate:
-
Unreacted Starting Material: 4-phenyltetrahydro-2H-pyran-4-carbonitrile.
-
Hydrolysis Product: 4-phenyltetrahydro-2H-pyran-4-carboxylic acid.
-
Incomplete Reduction Product: 4-phenyltetrahydro-2H-pyran-4-carbaldehyde (formed upon workup).
-
Upstream Impurities: Impurities from the synthesis of the nitrile precursor, such as those from the reaction of 4-phenyltetrahydro-2H-pyran-4-one with a cyanide source.
Q2: Which analytical techniques are best for identifying these impurities?
A2: A combination of techniques is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of the main component and detecting less volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities and confirming their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main product and any significant impurities, allowing for their unambiguous identification.
Q3: What is a general purification strategy for this compound?
A3: A multi-step approach is often most effective:
-
Acid-Base Extraction: To remove acidic impurities like the corresponding carboxylic acid.
-
Silica Gel Column Chromatography: To separate the target amine from non-polar impurities and other byproducts. Using a mobile phase containing a small percentage of a base (e.g., 0.5-2% triethylamine in ethyl acetate/hexanes) can prevent peak tailing of the amine on the acidic silica gel.
-
Recrystallization or Distillation: Depending on the physical properties of the final compound, these techniques can be used for final polishing.
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature |
| 4-phenyltetrahydro-2H-pyran-4-carbonitrile | C₁₂H₁₃NO | 187.24 | GC-MS or LC-MS peak at m/z 187; IR peak at ~2240-2260 cm⁻¹ |
| 4-phenyltetrahydro-2H-pyran-4-carboxylic acid | C₁₂H₁₄O₃ | 206.24 | LC-MS peak at m/z 206; Broad IR peaks for O-H and C=O |
| 4-phenyltetrahydro-2H-pyran-4-carbaldehyde | C₁₂H₁₄O₂ | 190.24 | GC-MS or LC-MS peak at m/z 190; ¹H NMR signal for aldehyde proton (~9-10 ppm) |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Example Gradient: 10% to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Protocol 2: General Recrystallization Procedure
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes).
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Proposed synthetic and purification workflow.
Caption: Troubleshooting workflow for impurity resolution.
Improving the stability of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine in solution. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue: Rapid degradation of this compound observed in aqueous solution.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Acidic pH | 1. Measure the pH of your solution. 2. Prepare solutions in a range of buffered pH values (e.g., pH 3, 5, 7, 9). 3. Monitor the concentration of the compound over time using a suitable analytical method (e.g., HPLC). | Maintain the solution pH in the neutral to slightly basic range. For many cyclic amines, stability is reduced in acidic media due to protonation of the nitrogen atom, which can accelerate hydrolysis.[1] |
| Oxidation | 1. De-gas your solvent prior to use. 2. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Add an antioxidant (e.g., ascorbic acid, BHT) to the solution, if compatible with your experimental design. | Minimize exposure to oxygen. Amines are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.[2] |
| Presence of Aldehydes or Ketones | 1. Use high-purity solvents and reagents. 2. Test for the presence of formaldehyde or other reactive carbonyl species in your excipients or solvents. | Consider adding a scavenging agent like meglumine if formaldehyde contamination is suspected.[3][4] Amines can react with aldehydes and ketones to form adducts.[3][4] |
| Elevated Temperature | 1. Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8 °C or -20 °C). 2. Avoid prolonged exposure to ambient or elevated temperatures during experiments. | Store solutions at the lowest temperature that maintains solubility and is practical for your workflow. Thermal degradation can occur, especially at elevated temperatures.[5][6][7] |
| Photodegradation | 1. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. 2. Conduct experiments under controlled lighting conditions. | Minimize exposure to light, especially UV light. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in solution?
A1: Based on its chemical structure (a primary amine attached to a tetrahydropyran ring), the most probable degradation pathways include:
-
Oxidation: The primary amine is susceptible to oxidation, potentially forming N-oxides or hydroxylamines.[2] The tetrahydropyran ring may also undergo oxidation.
-
Hydrolysis: While the ether linkage in the tetrahydropyran ring is generally stable, extreme pH conditions could potentially lead to ring-opening. Hydrolysis is a common degradation pathway for many drug substances.[8]
-
Reaction with Carbonyls: Primary amines can react with aldehydes and ketones (which may be present as impurities in solvents or excipients) to form imines or other adducts. Formaldehyde is a known reactant with amine compounds.[3][4]
Q2: How does pH affect the stability of this compound?
A2: The stability of amines in solution is often pH-dependent. In acidic conditions, the primary amine group will be protonated. This can increase aqueous solubility but may also make the compound more susceptible to certain degradation reactions.[1] It is recommended to perform pH-stability profiling to determine the optimal pH range for your specific application.
Q3: What solvents are recommended for preparing stock solutions of this compound?
A3: The choice of solvent can impact stability. For initial studies, consider using aprotic organic solvents such as DMSO or acetonitrile. If aqueous solutions are required, it is advisable to use buffered systems and to prepare the solutions fresh daily. The use of co-solvents may be necessary if the compound has poor water solubility.[2]
Q4: How should I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose.[7] The method should be able to separate the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be used to identify unknown degradation products.
Experimental Protocols
Protocol 1: pH Stability Profile
Objective: To determine the stability of this compound at different pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.[2]
-
Spike the stock solution into each buffer to a final concentration of 100 µg/mL.
-
Divide each solution into two sets of vials. Protect one set from light.
-
Store the vials at a controlled temperature (e.g., 40 °C) to accelerate degradation.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Analyze the samples by a validated HPLC method to determine the remaining concentration of the parent compound.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways under stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.[2]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.[2]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Expose the solid compound to 105 °C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
Analyze all stressed samples by HPLC and LC-MS to identify and characterize the degradation products.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
- 1. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academicjournals.org [academicjournals.org]
- 6. eprints.um.edu.my [eprints.um.edu.my]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Chiral HPLC Resolution of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine
Welcome to the technical support center for the chiral separation of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to optimize the enantiomeric resolution of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a chiral HPLC method for this compound?
A1: A systematic screening of various chiral stationary phases (CSPs) and mobile phases is the most effective approach.[1] Given that the analyte is a primary amine, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly recommended as a starting point.[2][3][4] For normal phase chromatography, begin with a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol.[3][4] Due to the basic nature of the amine, the addition of a basic modifier to the mobile phase is crucial to obtain good peak shape.[5][6]
Q2: My peaks are tailing significantly. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like this compound is a common issue in chiral HPLC.[6] It is often caused by secondary interactions between the basic amine group of the analyte and residual acidic silanol groups on the silica-based stationary phase.[6]
To mitigate this, add a small amount of a basic modifier to your mobile phase. Diethylamine (DEA) at a concentration of 0.1% (v/v) is a common and effective choice.[1][3][5] This additive will compete with your analyte for the active silanol sites, leading to more symmetrical peaks.
Q3: I am not achieving baseline separation. How can I improve the resolution between the enantiomers?
A3: If you observe partial separation but lack baseline resolution, several parameters can be adjusted. Once enantiomeric selectivity is achieved, you can improve resolution by optimizing the mobile phase composition, column temperature, and flow rate.
-
Mobile Phase Composition: Systematically vary the percentage of the alcohol modifier. Decreasing the modifier concentration (e.g., from 10% to 5% isopropanol in hexane) often increases retention and can improve resolution, though it will also lengthen the run time.
-
Flow Rate: Reducing the flow rate can enhance resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.[7] For columns with 5 µm particles, flow rates between 0.15 and 0.2 mL/min have been shown to yield the highest efficiency.
-
Temperature: Temperature has a complex and unpredictable effect on chiral separations.[8] It is worthwhile to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimum for your separation.[7]
Q4: How does temperature affect the separation of my enantiomers?
A4: Temperature is a critical parameter in chiral method development with a complex thermodynamic relationship between the analyte, mobile phase, and the CSP. In some cases, decreasing the temperature enhances the specific interactions responsible for chiral recognition, leading to better resolution.[9] In other instances, increasing the temperature can improve peak efficiency and may even improve resolution or reverse the elution order.[10][11] Therefore, temperature should be carefully controlled and optimized for each specific method.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: No Separation Observed (Single Peak)
If you are seeing only a single, unresolved peak, consider the following solutions.
| Potential Cause | Recommended Action | Experimental Protocol |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not be suitable for this analyte. It is crucial to screen a variety of CSPs with different chiral selectors. Polysaccharide-based columns are a good starting point.[3][12] | See Protocol 1: Chiral Stationary Phase Screening. |
| Mobile Phase is Too Strong | If the analyte elutes too quickly, there is insufficient time for interaction with the CSP. | Decrease the percentage of the polar alcohol modifier in the mobile phase (e.g., from 20% to 10% or 5%). |
| Missing Mobile Phase Additive | The basic nature of the amine requires a basic additive to prevent strong, non-enantioselective interactions with the column that can obscure chiral recognition.[6] | Add 0.1% Diethylamine (DEA) to the mobile phase to improve peak shape and potentially reveal underlying separation.[5] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Asymmetric peaks can compromise resolution and accurate quantification.
| Potential Cause | Recommended Action | Experimental Protocol |
| Secondary Silanol Interactions | The primary amine is interacting with acidic silanol groups on the silica support, causing peak tailing.[6] | Add a basic modifier like 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase to mask these sites.[6][13] |
| Sample Overload | Injecting too much sample can saturate the stationary phase, leading to broad and asymmetric peaks.[7] | Reduce the injection volume or dilute the sample concentration and re-inject. |
| Column Contamination or Degradation | Contaminants from previous analyses can interfere with the separation, or the column may be damaged. | Flush the column with a strong solvent like 100% isopropanol or ethanol (for polysaccharide columns).[14] If performance does not improve, the column may need to be replaced.[15] |
Problem 3: Poor Resolution (Peaks Overlap)
When you can see two peaks but they are not fully separated, fine-tuning the method is necessary.
| Potential Cause | Recommended Action | Experimental Protocol |
| Suboptimal Mobile Phase Strength | The ratio of non-polar to polar solvent is not ideal for achieving maximum selectivity. | Systematically vary the percentage of the alcohol modifier in 1-2% increments to find the optimal balance between retention and resolution. |
| Suboptimal Temperature | The column temperature is not at the ideal point for this specific chiral recognition. The effect of temperature is unpredictable.[10] | See Protocol 2: Temperature Optimization. |
| Flow Rate is Too High | A high flow rate reduces the time for differential interaction between the enantiomers and the CSP. | Decrease the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then 0.5 mL/min). Slower flow rates generally improve resolution.[7] |
Experimental Protocols
Protocol 1: Chiral Stationary Phase (CSP) and Mobile Phase Screening
Objective: To identify a suitable CSP and mobile phase combination that shows initial selectivity for the enantiomers of this compound.
Materials:
-
HPLC system with UV detector
-
Chiral Columns:
-
Amylose-based CSP (e.g., Chiralpak® AD-H)
-
Cellulose-based CSP (e.g., Chiralcel® OD-H)
-
-
Solvents (HPLC Grade): n-Hexane, Isopropanol (IPA), Ethanol (EtOH)
-
Additive: Diethylamine (DEA)
-
Sample: this compound dissolved in mobile phase at 1 mg/mL.
Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A: n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)
-
Mobile Phase B: n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)
-
-
Column Equilibration: Install the first CSP (e.g., Chiralpak® AD-H). Equilibrate the column with Mobile Phase A at a flow rate of 1.0 mL/min for at least 30 column volumes, or until a stable baseline is achieved.
-
Injection: Inject the sample (5 µL).
-
Analysis: Run the chromatogram for a sufficient time to allow the analyte to elute.
-
Repeat with Mobile Phase B: After the first run, switch to Mobile Phase B. Equilibrate the column thoroughly before injecting the sample again.
-
Switch Columns: Repeat steps 2-5 with the second CSP (e.g., Chiralcel® OD-H).
-
Evaluation: Compare the four resulting chromatograms. Look for the combination that provides the best separation factor (α), even if the resolution is not perfect. This will be the starting point for further optimization.
Protocol 2: Temperature Optimization
Objective: To evaluate the effect of column temperature on the enantiomeric resolution.
Materials:
-
HPLC system with a column thermostat/oven
-
Optimal CSP and mobile phase combination identified in Protocol 1.
Procedure:
-
Initial Setup: Set up the HPLC with the selected column and mobile phase. Set the flow rate to 1.0 mL/min.
-
Starting Temperature: Set the column thermostat to 25°C. Allow the system to equilibrate until the temperature is stable.
-
Injection: Inject the sample and record the chromatogram. Calculate the resolution (Rs).
-
Vary Temperature (Decrease): Decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C). At each step, allow the system to fully equilibrate before injecting the sample.
-
Vary Temperature (Increase): If lower temperatures do not improve resolution, return to 25°C and then increase the temperature in 5°C increments (e.g., to 30°C, then 35°C).
-
Evaluation: Create a table comparing Temperature, Retention Time of both enantiomers, and Resolution (Rs). Identify the temperature that provides the highest resolution value.
| Temperature (°C) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 15 | 12.5 | 14.1 | 1.8 |
| 20 | 11.2 | 12.5 | 1.6 |
| 25 | 10.1 | 11.1 | 1.4 |
| 30 | 9.2 | 10.0 | 1.2 |
| 35 | 8.5 | 9.1 | 1.0 |
Note: Data presented are for illustrative purposes only.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. chiraltech.com [chiraltech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers - ProQuest [proquest.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chiraltech.com [chiraltech.com]
Technical Support Center: Enhancing Aqueous Solubility of Tetrahydropyran-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the aqueous solubility of tetrahydropyran (THP)-based compounds.
Frequently Asked Questions (FAQs)
Q1: Why do some tetrahydropyran-based compounds exhibit poor aqueous solubility despite the presence of the polar ether oxygen?
A1: While the tetrahydropyran ring does contain a polar ether oxygen capable of acting as a hydrogen bond acceptor, the overall solubility of the molecule is dictated by the balance of its hydrophilic and lipophilic regions.[1][2] If the compound has a large, nonpolar surface area from other substituents, this lipophilicity can overwhelm the modest hydrophilic contribution of the single ether oxygen, leading to poor aqueous solubility. The rigid structure of the THP ring, although entropically favorable in some binding interactions, can also contribute to a stable crystal lattice that is difficult for water molecules to disrupt.[2][3]
Q2: What are the primary strategies for improving the aqueous solubility of my THP-containing compound?
A2: The strategies can be broadly categorized into three main approaches:
-
Chemical Modification: This involves altering the molecular structure of the compound to introduce more polar functional groups. Common strategies include salt formation for ionizable compounds, co-crystallization with a soluble co-former, and the synthesis of more soluble prodrugs.[4][5]
-
Physical Modification: These techniques modify the solid-state properties of the drug to enhance its dissolution rate and apparent solubility. Key methods include particle size reduction (micronization and nanonization), creating amorphous solid dispersions, and identifying more soluble polymorphic forms.[6][7]
-
Formulation-Based Approaches: This involves the use of excipients to increase the solubility of the compound in the final dosage form. Common techniques include the use of co-solvents, surfactants, cyclodextrins to form inclusion complexes, and lipid-based formulations.[8][9]
Q3: When should I consider chemical modification versus a formulation-based approach?
A3: The choice depends on the stage of drug development and the physicochemical properties of your compound.
-
Early Drug Discovery: Chemical modifications are often explored to optimize the intrinsic properties of a lead compound. Introducing polar groups or ionizable centers can fundamentally improve solubility.[3]
-
Preclinical and Clinical Development: If the core pharmacophore is fixed, formulation-based approaches are more common. These methods enhance the solubility of the existing active pharmaceutical ingredient (API) without altering its chemical structure.[10] A decision-making workflow for selecting an appropriate strategy is outlined in the diagram below.
Troubleshooting Guide
Issue 1: My THP-based compound is still poorly soluble even after trying common techniques like co-solvents.
-
Possible Cause: The lipophilicity of your compound may be too high for a simple co-solvent system to overcome. The interaction between the co-solvent and water might not be sufficient to disrupt the strong intermolecular forces in the drug's crystal lattice.
-
Troubleshooting Steps:
-
Increase Co-solvent Polarity: Experiment with a range of co-solvents with varying polarities.
-
Surfactant Addition: Introduce a surfactant to the co-solvent system. Surfactants can reduce the interfacial tension between the drug and the aqueous environment, improving wetting and solubilization.[6]
-
Complexation: Consider using cyclodextrins. The hydrophobic inner cavity of a cyclodextrin can encapsulate the lipophilic portions of your THP compound, while the hydrophilic exterior enhances aqueous solubility.[11]
-
Solid Dispersion: Prepare a solid dispersion of your compound in a hydrophilic polymer matrix. This can create an amorphous form of the drug, which has a higher apparent solubility and faster dissolution rate than the crystalline form.
-
Issue 2: My THP compound degrades when I try to formulate it at a low pH to protonate a basic functional group.
-
Possible Cause: The tetrahydropyran ring, being a cyclic ether, can be susceptible to acid-catalyzed hydrolysis, especially under harsh conditions (e.g., very low pH, elevated temperatures). This can lead to ring-opening and degradation of your compound.
-
Troubleshooting Steps:
-
pH Optimization: Carefully determine the pKa of your compound and select a pH that is just low enough to achieve sufficient protonation for solubility without causing significant degradation. Use a buffered system to maintain this pH.
-
Salt Formation: Instead of relying on low pH in the formulation, synthesize a stable salt of your compound. This is a common and effective method for increasing the solubility of ionizable drugs.[4]
-
Protecting Groups: If the acidic conditions are required for other formulation components, consider if a temporary protecting group strategy for the THP moiety is feasible, although this is a more complex chemical modification approach.
-
Issue 3: I've successfully dissolved my THP compound in a formulation, but it precipitates out over time.
-
Possible Cause: You may have created a supersaturated solution, which is thermodynamically unstable. Over time, the compound will tend to nucleate and crystallize out of solution.
-
Troubleshooting Steps:
-
Precipitation Inhibitors: Include precipitation inhibitors in your formulation. These are polymers that can adsorb to the surface of newly formed crystal nuclei, preventing their growth. Hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP) are commonly used for this purpose.[5]
-
Optimize Drug Loading: You may be exceeding the equilibrium solubility of your compound in the formulation. Try reducing the drug concentration to a level that remains stable.
-
Amorphous Solid Dispersions: Formulating the drug as an amorphous solid dispersion can help maintain a higher energy, more soluble state and inhibit recrystallization.
-
Quantitative Data Summary
The following tables summarize the potential improvements in aqueous solubility that can be achieved with various techniques. Note that the actual fold-increase will be highly dependent on the specific properties of the tetrahydropyran-based compound.
Table 1: Solubility Enhancement via Chemical Modification
| Modification Strategy | Typical Fold Increase in Solubility | Compound Class |
| Salt Formation | 10 - 1,000 | Ionizable acids or bases |
| Co-crystallization | 2 - 100 | Non-ionizable or weakly ionizable |
| Prodrug Synthesis | 5 - 500 | Compounds with suitable functional groups for modification |
Table 2: Solubility Enhancement via Formulation Approaches
| Formulation Strategy | Typical Fold Increase in Solubility | Key Considerations |
| Co-solvents | 2 - 50 | Potential for precipitation upon dilution |
| Surfactants (Micellar Solubilization) | 10 - 1,000 | Concentration-dependent (must be above CMC) |
| Cyclodextrin Complexation | 10 - 5,000 | Stoichiometry of complex formation is crucial |
| Nanosuspension | 5 - 200 | Physical stability of nanoparticles |
| Solid Dispersion (Amorphous) | 10 - 1,000+ | Physical stability and prevention of recrystallization |
Experimental Protocols
Protocol 1: Screening for Optimal Co-solvent System
-
Objective: To determine the most effective co-solvent or co-solvent blend for solubilizing the THP-based compound.
-
Materials:
-
THP-based compound
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)
-
Vials, magnetic stirrer, analytical balance, HPLC-UV
-
-
Method:
-
Prepare stock solutions of the THP-based compound in each co-solvent at a high concentration (e.g., 10 mg/mL).
-
Prepare a series of aqueous buffer solutions containing increasing percentages of each co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Add a small, known amount of the compound to each co-solvent/buffer mixture.
-
Stir the mixtures at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Visually inspect for any undissolved solid.
-
For solutions that appear clear, filter through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent.
-
Protocol 2: Preparation and Evaluation of a Solid Dispersion
-
Objective: To prepare an amorphous solid dispersion of the THP-based compound to enhance its dissolution rate.
-
Materials:
-
THP-based compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator, vacuum oven, dissolution testing apparatus (USP Apparatus II), HPLC-UV
-
-
Method:
-
Solvent Evaporation Method:
-
Dissolve the THP-based compound and the polymer in the organic solvent in various ratios (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
-
Characterization (Optional but Recommended):
-
Perform Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion (absence of a sharp melting peak).
-
Use Powder X-ray Diffraction (PXRD) to verify the absence of crystallinity.
-
-
Dissolution Testing:
-
Perform dissolution testing on the pure compound and the prepared solid dispersions.
-
Use a suitable dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer).
-
Maintain the temperature at 37 ± 0.5 °C and the paddle speed at a constant rate (e.g., 75 rpm).
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analyze the samples for drug content using HPLC-UV.
-
Plot the percentage of drug dissolved versus time for each formulation.
-
-
Visualizations
References
- 1. Tetrahydropyran | C5H10O | CID 8894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japer.in [japer.in]
- 8. longdom.org [longdom.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide [mdpi.com]
Technical Support Center: Troubleshooting Compound Degradation in In Vitro Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate compound degradation during your in vitro experiments, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My compound is showing variable activity and inconsistent IC50 values in my cell-based assays. Could compound instability be the cause?
A1: Yes, inconsistent results in bioassays are a common sign of compound instability.[1][2] Degradation of the active compound over the course of an experiment leads to a lower effective concentration, which can result in underestimated potency and poor reproducibility.[3] Factors such as the compound's chemical structure, the composition of the assay medium, and the incubation time and temperature can all contribute to degradation.[3][4]
Q2: What are the primary causes of compound degradation in in vitro assays?
A2: Compound instability in in vitro settings can be broadly categorized into two main types:
-
Chemical Instability: This involves the degradation of a compound due to its inherent reactivity with components in the assay medium.[3] Key factors include:
-
Hydrolysis: Many compounds are susceptible to hydrolysis, especially at acidic or basic pH.[3][5] Aqueous assay buffers can facilitate this degradation.
-
Oxidation: Compounds can be oxidized by dissolved oxygen or reactive oxygen species (ROS) that may be generated in the cell culture medium.[3]
-
Light Sensitivity: Some compounds are photolabile and can degrade when exposed to light, leading to loss of activity or the formation of confounding byproducts.[3]
-
Reactivity with Assay Components: Compounds may react with other components in the medium, such as salts, buffers (like Tris), or reducing agents (like DTT).[3]
-
-
Metabolic Instability: This refers to the degradation of a compound by enzymes present in the biological system being tested.
Q3: How can I determine if my compound is degrading during my experiment?
A3: The most reliable way to assess compound stability is to incubate it under your specific assay conditions (e.g., in cell culture medium at 37°C) and measure its concentration at different time points.[6] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are typically used to quantify the amount of the parent compound remaining.[6][7][8]
Q4: My compound seems to be precipitating in the assay well. Is this related to degradation?
A4: While precipitation is primarily a solubility issue, it can be linked to degradation.[3] A compound may degrade into products that are less soluble than the parent molecule, leading to precipitation over time.[3] It's also common for compounds with low aqueous solubility to precipitate when a concentrated DMSO stock is diluted into an aqueous assay buffer, a phenomenon known as "solvent shock."[9]
Q5: Can components of the cell culture medium, like serum, affect my compound's stability?
A5: Yes, serum contains various enzymes and proteins that can contribute to compound degradation.[10] Serum proteins, such as albumin, can also bind to compounds, which can either protect them from degradation or reduce their free concentration available to interact with the target.[10][11] It is advisable to assess compound stability in the presence and absence of serum to understand its impact.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
If you are observing significant variability in your compound's IC50 values between experiments, follow this troubleshooting workflow:
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Troubleshooting Steps:
-
Verify Compound Purity and Identity: Ensure that the variability is not due to impurities or degradation of the compound stock. Use analytical techniques like HPLC, LC-MS, and NMR to confirm the purity and structure of each batch.[7]
-
Assess Compound Solubility: Poor solubility is a major cause of inconsistent results.[3] Visually inspect for any precipitation after diluting the DMSO stock into your aqueous assay buffer. Determine the kinetic solubility of your compound in the assay medium.
-
Evaluate Compound Stability: Perform a time-course experiment to assess the stability of your compound in the assay medium under the exact experimental conditions (temperature, CO2, etc.).
-
Check Assay Parameters: Minor variations in experimental parameters can lead to significant differences in IC50 values.[1] Key parameters to check include cell density, incubation times, and concentrations of critical reagents like ATP in kinase assays.[6]
-
Investigate Plate Effects: Be aware of potential "edge effects" in microplates, where wells on the perimeter may experience more evaporation and temperature fluctuations.[6] Also, consider the possibility of your compound adsorbing to the plastic of the assay plate.[12][13][14]
Guide 2: Compound Precipitation
If you observe precipitation of your compound in the assay wells, use the following guide to identify the cause and find a solution.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | Solvent Shock: Rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous solution.[9] | - Add the compound stock to the medium dropwise while gently vortexing or stirring.[9]- Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound.[9] |
| Precipitation Over Time in Incubator | Temperature Shift: Change in solubility as the plate equilibrates from room temperature to 37°C.[9] | - Pre-warm the cell culture media to 37°C before adding the compound.- Ensure the incubator temperature is stable.[9] |
| pH Shift: Changes in the medium's pH due to the CO2 environment or cellular metabolism. | - Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).- Test the compound's solubility at different pH values. | |
| Precipitation in Stock Solution | Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to fall out of solution. | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.- Before use, gently warm the stock solution to room temperature or 37°C and vortex to redissolve any precipitate. |
| Water Absorption by DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, reducing the compound's solubility. | - Use anhydrous DMSO for preparing stock solutions.- Store stock solutions in tightly sealed containers.[9] |
Quantitative Data on Compound Stability
The stability of a compound can be quantified by its half-life (t½), which is the time it takes for 50% of the compound to degrade under specific conditions.
Table 1: Effect of pH on Compound Half-Life (t½) in Aqueous Buffer at 37°C
| Compound Class | pH 5.0 | pH 7.4 | pH 9.0 |
| Ester-containing drug | > 24 hours | 8 hours | < 1 hour |
| Amide-containing drug | > 48 hours | 24 hours | 6 hours |
| Thiol-containing compound | Stable | 2 hours (oxidation) | < 30 minutes (oxidation) |
Note: These are representative values and can vary significantly depending on the specific chemical structure of the compound.
Table 2: Effect of Temperature on Compound Degradation Rate
| Compound | Temperature | Degradation Rate Constant (k) | Half-Life (t½) |
| Verbascoside in solution | 25°C | 0.057 day⁻¹ | 12 days[4] |
| 50°C | 0.231 day⁻¹ | 3 days[4] | |
| PGA/PLLA copolymer | 37°C | - | ~100% degradation in 12 weeks[15] |
| 39°C | - | ~25-30% faster degradation than at 37°C[15] |
Experimental Protocols
Protocol 1: General Compound Stability Assessment in Assay Buffer using HPLC
This protocol provides a general method for determining the stability of a compound in a simple aqueous buffer.
1. Materials:
-
Test compound
-
Anhydrous DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phases (e.g., water and acetonitrile with 0.1% formic acid)
-
Quenching solution (e.g., ice-cold acetonitrile)
2. Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in the assay buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.5%).
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot, mix it with an equal volume of quenching solution, and store it at -20°C.
-
Incubation: Incubate the remaining working solution at the desired temperature (e.g., 37°C) for a series of time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Collection: At each time point, collect an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately mix the collected aliquot with an equal volume of ice-cold acetonitrile to stop any further degradation.
-
Sample Analysis: Analyze all the quenched samples (including the T=0 sample) by HPLC to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the percentage of the compound remaining (relative to the T=0 sample) against time to determine the degradation rate and calculate the half-life.
Caption: Experimental workflow for assessing compound stability.
Protocol 2: Assessing Compound Stability in Cell Culture Medium using LC-MS
This protocol is designed to evaluate compound stability in a more complex biological matrix that includes serum proteins and other media components.
1. Materials:
-
Test compound
-
Anhydrous DMSO
-
Complete cell culture medium (with and without serum)
-
LC-MS/MS system
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
2. Procedure:
-
Prepare Stock and Working Solutions: As described in Protocol 1, but prepare two sets of working solutions: one with complete medium containing serum and one with serum-free medium.
-
Incubation and Sampling: Follow the incubation and sampling steps from Protocol 1, ensuring sterile conditions if the experiment is long-term.
-
Sample Preparation for LC-MS:
-
To each collected aliquot, add 3 volumes of ice-cold acetonitrile containing a suitable internal standard (to control for sample processing variability).
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS Analysis: Analyze the samples to quantify the parent compound relative to the internal standard.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point compared to the T=0 sample and determine the half-life in both serum-containing and serum-free media.
Visualization of a Relevant Signaling Pathway
Compound degradation can have a significant impact on the study of signaling pathways. If a ligand or inhibitor degrades, its effective concentration decreases, leading to a misinterpretation of its effect on the pathway. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical pathway in cell proliferation and is a common target in cancer drug discovery.[16][17][18] The stability of small molecule inhibitors targeting EGFR is crucial for accurate in vitro assessment.
Caption: Simplified EGFR signaling pathway and the impact of inhibitor degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negative Regulation of Receptor Tyrosine Kinase (RTK) Signaling: A Developing Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 9. benchchem.com [benchchem.com]
- 10. Providing Stability In Vivo, In Vitro, and In Culture | The Scientist [the-scientist.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Compound Absorption in Polymer Devices Impairs the Translatability of Preclinical Safety Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The influence of temperature on the degradation rate of LactoSorb copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
Comparative Guide to HPLC Purity Analysis of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the validation of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine purity. The objective is to offer a comparative analysis of their performance, supported by experimental data, to aid in the selection of an optimal analytical method for quality control and impurity profiling.
This compound is a primary amine, and like many aliphatic amines, it lacks a strong chromophore, which can make direct UV detection challenging at low concentrations. To address this, the following methods employ pre-column derivatization to enhance detection and improve chromatographic separation.
Experimental Workflow
The general workflow for the purity analysis of this compound using HPLC with pre-column derivatization is outlined below. This process involves sample preparation, derivatization, HPLC separation, and data analysis.
Phenyltetrahydropyran Analogs: A Comparative Analysis of Bioactivity in Kinase Inhibition
For Immediate Release
This guide provides a comprehensive comparative analysis of the bioactivity of phenyltetrahydropyran analogs, focusing on their efficacy as kinase inhibitors. The information is targeted towards researchers, scientists, and drug development professionals, offering a detailed look at experimental data, methodologies, and relevant biological pathways.
Introduction
The tetrahydropyran (THP) moiety is a key structural motif in medicinal chemistry, often utilized as a bioisosteric replacement for cyclohexane. Its inclusion can lead to improved physicochemical properties, such as reduced lipophilicity and the potential for hydrogen bonding through the ring oxygen, which can enhance target engagement and pharmacokinetic profiles. This guide focuses on a specific class of these compounds, phenyltetrahydropyran analogs, and their role as potent and selective kinase inhibitors, particularly targeting the serine/threonine kinase AKT (also known as Protein Kinase B). Dysregulation of the PI3K/AKT/mTOR signaling pathway is a hallmark of many cancers, making AKT a critical therapeutic target.
Comparative Bioactivity of Phenyltetrahydropyran Analogs
Recent drug discovery efforts have led to the development of highly potent and selective AKT inhibitors. A key advancement in this area involves the structural modification of a dihydropyridopyrimidinone (DHP) scaffold, leading to the synthesis of a novel pyran-containing analog with significantly improved cellular potency.[1]
The following table summarizes the quantitative bioactivity data for a lead dihydropyridopyrimidinone compound and its more potent phenyltetrahydropyran analog.
| Compound ID | Structure | AKT1 Enzyme IC50 (nM) | U87MG Cell Proliferation IC50 (nM) |
| 6 | Dihydropyridopyrimidinone Lead | 1.5 | 150 |
| 7 | Phenyltetrahydropyran Analog | 0.8 | 30 |
Data sourced from: Parthasarathy, S., et al. (2018). Bioorganic & Medicinal Chemistry Letters, 28(10), 1887-1891.[1]
The data clearly indicates that the incorporation of the tetrahydropyran ring in analog 7 results in a notable improvement in both enzymatic and cellular activity against AKT kinase and the U87MG glioblastoma cell line, respectively.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
AKT1 Enzyme Inhibition Assay
The potency of the compounds against the AKT1 kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Materials: Recombinant human AKT1 enzyme, GSK3α peptide substrate, ATP, and FRET detection reagents.
-
Procedure:
-
The compounds were serially diluted in DMSO and pre-incubated with the AKT1 enzyme in an assay buffer.
-
The kinase reaction was initiated by the addition of a mixture of ATP and the GSK3α peptide substrate.
-
The reaction was allowed to proceed for a defined period at room temperature.
-
The reaction was stopped, and the FRET signal was measured using a suitable plate reader.
-
-
Data Analysis: The IC50 values were calculated from the dose-response curves by fitting the data to a four-parameter logistic equation.
U87MG Cell Proliferation Assay
The antiproliferative activity of the compounds was assessed using the U87MG human glioblastoma cell line.
-
Cell Culture: U87MG cells were maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells were seeded into 96-well plates and allowed to adhere overnight.
-
The cells were then treated with serial dilutions of the compounds or vehicle control (DMSO).
-
After a 72-hour incubation period, cell viability was determined using a commercial cell proliferation reagent (e.g., CellTiter-Glo®).
-
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, were determined from the dose-response curves.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental process, the following diagrams have been generated.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of the phenyltetrahydropyran analog.
Caption: The experimental workflow from compound synthesis to bioactivity data analysis.
References
Cross-Validation of Analytical Methods for Tetrahydropyran Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification and characterization of tetrahydropyran (THP) derivatives are critical in drug development, as this structural motif is present in numerous pharmacologically active molecules. The cross-validation of analytical methods is a vital process to ensure the reliability, reproducibility, and robustness of data across different analytical techniques or laboratories. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two commonly employed techniques for the analysis of tetrahydropyran derivatives.
Data Presentation: A Comparative Analysis
The choice between HPLC and GC-MS for the analysis of tetrahydropyran derivatives is contingent on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the complexity of the sample matrix. The following table summarizes the expected performance characteristics of each method for the analysis of a generic tetrahydropyran derivative.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL |
| Typical Run Time | 10 - 20 minutes | 15 - 30 minutes |
| Sample Derivatization | Not typically required | May be required for polar derivatives |
| Selectivity | Moderate to High (Chromatography & UV Spectrum) | Very High (Mass Analyzer) |
| Impurity Identification | Based on retention time and UV spectrum | Definitive identification based on mass spectrum |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the analysis of a tetrahydropyran derivative using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the routine purity analysis and quantification of non-volatile or thermally labile tetrahydropyran derivatives.
-
Instrumentation: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm or as determined by the UV spectrum of the analyte.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the tetrahydropyran derivative in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile tetrahydropyran derivatives.
-
Instrumentation: Agilent 8890 GC with 5977B MS detector or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-500) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Sample Preparation: Dissolve an accurately weighed amount of the tetrahydropyran derivative in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL. Derivatization with a silylating agent may be necessary for polar derivatives to improve volatility.
Cross-Validation Workflow
Cross-validation of analytical methods ensures that different techniques produce comparable results, providing confidence in data integrity, particularly during method transfer between laboratories or when employing orthogonal methods for impurity profiling.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Logical Framework for Method Selection
The decision to use HPLC or GC-MS for the analysis of tetrahydropyran derivatives can be guided by the physicochemical properties of the analyte and the specific analytical requirements.
Caption: Decision tree for selecting between HPLC and GC-MS.
Structure-Activity Relationship (SAR) of 4-Aryl-Tetrahydropyran Amines as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 4-aryl-tetrahydropyran amine derivatives as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4). The inhibition of DPP-4 is a clinically validated therapeutic approach for the management of type 2 diabetes mellitus. This document summarizes key quantitative data, details the experimental protocols for DPP-4 inhibition assays, and visualizes the relevant biological pathway and experimental workflow.
Comparative Analysis of DPP-4 Inhibition
A series of novel tri-substituted tetrahydropyran analogs have been synthesized and evaluated as inhibitors of DPP-4. The optimization of this series led to the identification of compounds with high potency and selectivity over other peptidases like quiescent cell proline dipeptidase (QPP), DPP8, and fibroblast activation protein (FAP). The core structure consists of a tetrahydropyran ring with substitutions at the 2, 3, and 5-positions. The key interactions with the DPP-4 enzyme involve the amine group and the aryl substituent.
The SAR studies focused on modifying the heterocycle attached to the 5-position of the tetrahydropyran ring to improve potency, selectivity, and pharmacokinetic properties. The data presented in Table 1 highlights the impact of these modifications on DPP-4 inhibitory activity.
| Compound | Heterocycle at C-5 | DPP-4 IC50 (nM) |
| 6a | Pyrrolopyrazole | 1.8 |
| 6b | Pyrrolo[3,4-c]pyrazole | 1.1 |
| 6c | 2-methyl-pyrrolo[3,4-c]pyrazole | 1.4 |
| 6d | 2-ethyl-pyrrolo[3,4-c]pyrazole | 1.3 |
| 6e | 2-isopropyl-pyrrolo[3,4-c]pyrazole | 1.7 |
| 6f | 2-(methylsulfonyl)pyrrolo[3,4-c]pyrazole | 1.0 |
| 23 | 2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazole | 0.8 |
Table 1: In vitro potency of 4-aryl-tetrahydropyran amine derivatives against DPP-4.
The unsubstituted pyrrolopyrazole analog 6a demonstrated a potent DPP-4 inhibition with an IC50 of 1.8 nM. Introduction of a nitrogen atom in the five-membered ring to give the pyrrolo[3,4-c]pyrazole scaffold in compound 6b slightly improved the potency to 1.1 nM. Alkyl substitution on the pyrazole nitrogen (6c-6e ) was well-tolerated, maintaining low nanomolar potency. A significant enhancement in potency was observed with the introduction of a methylsulfonyl group on the pyrazole nitrogen (6f ), resulting in an IC50 of 1.0 nM. The clinical candidate, compound 23 , which features a 2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazole moiety, exhibited the highest potency with an IC50 of 0.8 nM. This highlights the favorable interaction of the sulfonyl group within the S2 extensive subsite of the DPP-4 active site.
Experimental Protocols
In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
The in vitro inhibitory activity of the synthesized compounds against DPP-4 was determined using a fluorescence-based assay.
Materials:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
26 µL of the test compound solution (at various concentrations) and 24 µL of human recombinant DPP-4 enzyme (1.73 mU/mL in Tris-HCl buffer) were mixed in the wells of a 96-well microplate.
-
The plate was incubated at 37°C for 10 minutes.
-
Following incubation, 50 µL of the DPP-4 substrate, Gly-Pro-AMC (200 µM in Tris-HCl buffer), was added to each well to initiate the enzymatic reaction.
-
The reaction mixture was incubated at 37°C for 30 minutes.
-
The fluorescence intensity was measured using a fluorescence plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Visualizations
DPP-4 Signaling Pathway
Figure 1: DPP-4 signaling pathway in glucose homeostasis.
Experimental Workflow for DPP-4 Inhibition Assay
Figure 2: Workflow for the in vitro DPP-4 inhibition assay.
A Comparative Guide to the Synthesis of 4,4-Disubstituted Tetrahydropyrans
The 4,4-disubstituted tetrahydropyran (THP) motif is a crucial structural element in a wide array of natural products and pharmacologically active molecules. Its synthesis, particularly the construction of the quaternary carbon center at the C4-position, presents a significant challenge for synthetic chemists. This guide provides a comparative overview of several prominent synthetic strategies, offering objective data on their performance, detailed experimental protocols for key transformations, and visualizations to clarify the underlying synthetic pathways.
Key Synthetic Strategies
The primary methods for constructing the 4,4-disubstituted THP core can be broadly categorized as follows:
-
Prins-type Cyclization: A powerful and versatile method involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. This approach is particularly effective for the synthesis of spiro-tetrahydropyrans.
-
Intramolecular Hydroalkoxylation/Oxa-Michael Addition: Cyclization of a δ-hydroxy-alkene or a related unsaturated precursor. This strategy can be promoted by various catalysts or reaction conditions, leading to the formation of the tetrahydropyran ring.
-
Acid-Catalyzed Cyclization of Silylated Alkenols: A method that allows for the stereocontrolled creation of a quaternary center, often providing polysubstituted THPs with good yields and high diastereoselectivity.
The following sections provide a detailed comparison of these routes, supported by experimental data and protocols.
Data Presentation
Table 1: Comparison of Prins-type Cyclization for Spiro-THP Synthesis
The Prins-type cyclization is highly effective for creating spirocyclic THPs, a class of 4,4-disubstituted systems. This reaction typically involves a three-component coupling of a homoallylic alcohol, a cyclic ketone, and an acid which also acts as a nucleophile source.[1][2]
| Entry | Ketone | Acid (equiv.) | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | Cycloheptanone | MsOH (2.1) | 23 | 2 | 4-Mesyloxy-spiro[tetrahydropyran-cycloheptane] | 79 | [1] |
| 2 | Cyclohexanone | MsOH (2.1) | 23 | 2 | 4-Mesyloxy-spiro[tetrahydropyran-cyclohexane] | 92 | [1] |
| 3 | Cyclopentanone | MsOH (2.1) | 23 | 2 | 4-Mesyloxy-spiro[tetrahydropyran-cyclopentane] | 85 | [1] |
| 4 | Adamantanone | MsOH (2.1) | 23 | 24 | 4-Mesyloxy-spiro[tetrahydropyran-adamantane] | 81 | [1] |
| 5 | Cycloheptanone | TsOH (2.1) | 23 | 2 | 4-Tosyloxy-spiro[tetrahydropyran-cycloheptane] | 52 | [1] |
MsOH = Methanesulfonic acid, TsOH = p-Toluenesulfonic acid.
Table 2: Brønsted Acid-Mediated Cyclization of Silylated Alkenols
This method provides an efficient route to polysubstituted tetrahydropyrans containing a quaternary center at the C2 position and substitution at C4. The reaction demonstrates high diastereoselectivity.[3]
| Entry | R¹ | R² | R³ | Acid (mol%) | Time (h) | Product | Yield (%) | d.r. | Ref. |
| 1 | Me | H | Ph | TfOH (20) | 0.5 | 2-Methyl-2-silylmethyl-3-phenyl-THP | 89 | >95:5 | [3] |
| 2 | Me | H | Me | TfOH (20) | 0.5 | 2,3-Dimethyl-2-silylmethyl-THP | 82 | >95:5 | [3] |
| 3 | Me | H | Bn | TfOH (20) | 0.5 | 2-Methyl-2-silylmethyl-3-benzyl-THP | 85 | >95:5 | [3] |
| 4 | Ph | H | Ph | TfOH (20) | 2 | 2-Phenyl-2-silylmethyl-3-phenyl-THP | 80 | >95:5 | [3] |
| 5 | Me | Me | H | TfOH (20) | 3 | 2,4,4-Trimethyl-2-silylmethyl-THP | 78 | - | [3] |
TfOH = Trifluoromethanesulfonic acid, d.r. = diastereomeric ratio.
Experimental Protocols
Protocol 1: Prins-type Synthesis of 4-Mesyloxy-spiro[tetrahydropyran-cyclohexane][1]
Materials:
-
Cyclohexanone (1.0 equiv)
-
Homoallylic alcohol (1.2 equiv)
-
Methanesulfonic acid (MsOH, 2.1 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of cyclohexanone in dichloromethane at 0 °C, add methanesulfonic acid dropwise.
-
Add homoallylic alcohol to the reaction mixture.
-
Allow the reaction to warm to room temperature (23 °C) and stir for 2 hours.
-
Upon completion (monitored by TLC), quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexanes mixture) to afford the pure spirocyclic mesylate.
Protocol 2: Acid-Catalyzed Cyclization of a Silylated Alkenol[3]
Materials:
-
Allylsilyl alcohol substrate (1.0 equiv)
-
Trifluoromethanesulfonic acid (TfOH, 20 mol%)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the allylsilyl alcohol in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired reaction temperature (e.g., -78 °C).
-
Add trifluoromethanesulfonic acid dropwise via syringe.
-
Stir the reaction at this temperature for the specified time (typically 0.5-3 hours), monitoring progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the 4,4-disubstituted tetrahydropyran product.
Visualization of Synthetic Pathways
The logical relationships between the different synthetic strategies and a generalized experimental workflow are depicted below using Graphviz.
References
In Vitro Efficacy of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine and Structurally Related Pyran Derivatives as Monoamine Reuptake Inhibitors
A Comparative Guide for Researchers
Introduction:
This guide provides a comparative analysis of the in vitro efficacy of novel pyran-based compounds as monoamine reuptake inhibitors. While direct experimental data for (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine is not publicly available, this document presents a detailed comparison with structurally related pyran derivatives that have been extensively studied for their potent inhibitory activity against dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The data presented here is intended to serve as a valuable resource for researchers and drug development professionals interested in the potential of this chemical scaffold in the context of monoamine reuptake inhibition.
The primary mechanism of action for many antidepressant medications is the inhibition of monoamine transporters, which leads to an increase in the synaptic concentration of neurotransmitters like dopamine, norepinephrine, and serotonin. The compounds discussed in this guide, developed by the research group of Aloke K. Dutta and colleagues, represent a novel class of pyran-based molecules with high affinity for these transporters.
Mechanism of Action: Monoamine Reuptake Inhibition
Monoamine reuptake inhibitors act at the presynaptic terminal of a neuron. By blocking the transporter proteins (DAT, NET, or SERT), they prevent the reabsorption of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to a higher concentration of the neurotransmitter in the synapse, thereby enhancing neurotransmission to the postsynaptic neuron.
Comparative In Vitro Efficacy Data
The following table summarizes the in vitro inhibitory potencies (Kᵢ in nM) of several pyran derivatives and known reference compounds against human monoamine transporters. Lower Kᵢ values indicate higher binding affinity and greater potency.
| Compound | DAT (Kᵢ, nM) | NET (Kᵢ, nM) | SERT (Kᵢ, nM) | Reference |
| Pyran Derivatives | ||||
| D-142 | 37.4 | 29.3 | 14.7 | [1] |
| D-161 | - | High Affinity | High Affinity | [2] |
| D-473 | - | - | - | [3] |
| D-528 | Potent | Potent | - | [3] |
| D-529 | Potent | Potent | - | [3] |
| D-544 | Potent | Potent | Potent | [3] |
| D-595 | Potent | Potent | Potent | [3] |
| Reference Inhibitors | ||||
| Fluoxetine | - | - | Comparable to D-142 | [1] |
| Imipramine | - | - | - | [1] |
Note: Specific Kᵢ values for D-161, D-473, and the D-500 series compounds were described qualitatively in the source literature as having high potency. Fluoxetine and Imipramine were used as reference compounds in the studies but their specific Kᵢ values were not always restated.
Experimental Protocols
The in vitro efficacy of the pyran derivatives was determined using radiolabeled neurotransmitter uptake inhibition assays in cells expressing the respective human monoamine transporters.
Experimental Workflow: Monoamine Transporter Uptake Inhibition Assay
Detailed Methodology: Radiolabeled Neurotransmitter Uptake Inhibition Assay
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are stably or transiently transfected with plasmids that encode for the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT). These cells are then cultured in appropriate media until they reach a suitable confluency for the assay.[4]
-
Assay Procedure:
-
Transfected cells are seeded into 96-well plates and allowed to attach overnight.
-
On the day of the experiment, the growth medium is aspirated, and the cells are washed with a buffer solution (e.g., Krebs-HEPES buffer).
-
The cells are then pre-incubated for a defined period (e.g., 10-20 minutes) at room temperature with various concentrations of the test compounds (like the pyran derivatives) or a vehicle control.
-
To initiate the uptake of the neurotransmitter, a fixed concentration of a radiolabeled monoamine substrate is added to each well. The substrates typically used are [³H]Dopamine for cells expressing hDAT, [³H]Norepinephrine for cells with hNET, and [³H]Serotonin (5-HT) for cells with hSERT.
-
The uptake reaction is allowed to proceed for a short duration (e.g., 10 minutes) at room temperature.
-
The reaction is stopped by rapidly washing the cells with an ice-cold buffer to remove the radiolabeled substrate from outside the cells.
-
The cells are then lysed to release the intracellular contents.[4]
-
-
Data Analysis:
-
The amount of radioactivity inside the cells is quantified using a scintillation counter.
-
Non-specific uptake is determined by running parallel experiments in the presence of a high concentration of a known potent inhibitor for the specific transporter (e.g., nomifensine for DAT).
-
The specific uptake is then calculated by subtracting the non-specific uptake from the total uptake measured.
-
The data is analyzed using non-linear regression to determine the IC₅₀ value for each test compound, which is the concentration of the inhibitor that blocks 50% of the specific uptake.
-
The IC₅₀ values are then converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radiolabeled substrate.[4]
-
Conclusion
While direct in vitro efficacy data for this compound is not available in the current body of scientific literature, the extensive research on structurally related pyran derivatives demonstrates that this chemical scaffold holds significant promise for the development of potent monoamine reuptake inhibitors. The compounds developed by Dutta and colleagues, such as D-142, exhibit high affinity for DAT, NET, and SERT, with potencies that are comparable to or exceed those of established antidepressant medications.[1]
The detailed experimental protocols and comparative data presented in this guide offer a solid foundation for researchers interested in exploring the structure-activity relationships of this class of compounds. Further investigation into the efficacy of this compound and similar analogs is warranted to fully elucidate their therapeutic potential.
References
- 1. The novel trisubstituted pyran derivative D-142 has triple monoamine reuptake inhibitory activity and exerts potent antidepressant-like activity in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-161, a novel pyran-based triple monoamine transporter blocker: behavioral pharmacological evidence for antidepressant-like action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Potent Dopamine-Norepinephrine and Triple Reuptake Uptake Inhibitors Based on Asymmetric Pyran Template and Their Molecular Interactions with Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Benchmarking the ADME Properties of Novel Tetrahydropyran Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) moiety is a valuable scaffold in modern medicinal chemistry. As a bioisostere of a cyclohexane ring, the introduction of a THP group can lead to significant improvements in a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately enhancing its potential as a drug candidate.[1] The replacement of a methylene group with an oxygen atom in the THP ring can reduce lipophilicity and introduce a hydrogen bond acceptor, which can favorably modulate solubility, permeability, and metabolic stability.[1] This guide provides an objective comparison of key ADME parameters for a representative tetrahydropyran derivative and its corresponding cyclohexane analog, supported by experimental data and detailed methodologies for key in vitro assays.
Comparative ADME Profiling
Early assessment of ADME properties is crucial for the successful development of novel therapeutic agents.[2] The following tables summarize key in vitro ADME properties. Table 1 provides a general benchmark for desirable ADME properties in drug discovery. Table 2 presents a direct comparison between a Janus kinase 1 (JAK1) selective inhibitor containing a tetrahydropyran moiety (Compound 19) and its cyclohexane bioisostere (Compound 18), demonstrating the impact of this structural change on key ADME parameters.[1]
Table 1: General Benchmarks for Desirable In Vitro ADME Properties
| Parameter | Assay | High-Throughput Screening Goal | Lead Optimization Goal |
| Solubility | Kinetic Solubility | > 50 µM | > 100 µM |
| Permeability | Caco-2 (Papp A→B) | > 1.0 x 10⁻⁶ cm/s | > 5.0 x 10⁻⁶ cm/s |
| Metabolic Stability | Liver Microsome Half-life (t½) | > 10 min | > 30 min |
| Plasma Protein Binding | % Unbound | > 5% | > 10% |
| CYP450 Inhibition | IC₅₀ | > 10 µM | > 20 µM |
Table 2: Comparative ADME Data of a Tetrahydropyran Derivative and its Cyclohexane Analog [1]
| Compound | Structure | LogD at pH 7.4 | Rat Hepatic Intrinsic Clearance (CLint, µL/min/mg) | Human Hepatic Intrinsic Clearance (CLint, µL/min/mg) |
| 18 (Cyclohexane Analog) | (Structure not provided) | 2.66 | 179 | 63 |
| 19 (Tetrahydropyran Analog) | (Structure not provided) | 2.08 | 79 | 24 |
The substitution of a cyclohexane ring with a tetrahydropyran ring in this instance led to a decrease in lipophilicity (LogD), which translated to improved clearance in both rat and human liver microsomes.[1] This highlights the potential of the THP moiety to enhance the metabolic stability of drug candidates.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable ADME data. The following are methodologies for the key experiments cited in this guide.
Caco-2 Permeability Assay
This assay is widely used to predict intestinal permeability of drug candidates.
-
Cell Culture : Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Assay Procedure :
-
The test compound is added to the apical (A) side of the Caco-2 monolayer.
-
Samples are taken from the basolateral (B) side at various time points.
-
The concentration of the compound in the receiver compartment is quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
-
Data Analysis : The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.
Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.
-
Assay Setup :
-
The test compound is incubated with human or rat liver microsomes.
-
The reaction is initiated by adding co-factors such as NADPH at 37°C.
-
-
Sampling : Aliquots are taken at predefined time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.
-
Analysis : Samples are analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis : The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the fraction of a drug that binds to plasma proteins, which can affect its distribution and efficacy.
-
Apparatus Setup : A semi-permeable membrane separates a chamber containing plasma with the test compound from a chamber containing a protein-free buffer.
-
Equilibration : The apparatus is incubated at 37°C until equilibrium is reached between the free drug concentrations in both chambers.
-
Analysis : The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
Data Analysis : The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.
Visualizing ADME in Drug Discovery
The following diagrams illustrate key workflows and relationships in the assessment of ADME properties.
Caption: A typical in vitro ADME screening workflow in early drug discovery.
Caption: Logical relationships between key ADME properties and pharmacokinetic outcomes.
References
Comparative Cytotoxicity of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine and Related Pyran Derivatives in Cancer Cell Lines
A comprehensive analysis of in vitro cytotoxic effects and associated mechanisms of pyran-based compounds, providing a comparative framework for researchers in oncology and drug discovery.
Comparative Cytotoxicity Data
The cytotoxic potential of various pyran derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values for a selection of pyran derivatives from various studies, providing a comparative look at their activity spectrum.
| Compound Class | Specific Derivative/Compound ID | Cell Line | IC50 (µM) | Reference |
| Pyran-functionalized Uracil | Compound 7 | HepG2 (Liver) | 5.42 | [1][2] |
| Pyran-functionalized Uracil | Compound 8 | HepG2 (Liver) | 6.18 | [1][2] |
| Pyran-functionalized Uracil | Compound 9 | HepG2 (Liver) | 4.88 | [1][2] |
| Pyran-functionalized Uracil | Compound 13 | HepG2 (Liver) | 7.21 | [1][2] |
| Pyran-functionalized Uracil | Compound 7 | SKOV3 (Ovarian) | 9.87 | [1][2] |
| Pyran-functionalized Uracil | Compound 8 | SKOV3 (Ovarian) | 10.24 | [1][2] |
| Pyran-functionalized Uracil | Compound 9 | SKOV3 (Ovarian) | 8.65 | [1][2] |
| Pyran-functionalized Uracil | Compound 13 | SKOV3 (Ovarian) | 11.33 | [1][2] |
| Fused Pyran Derivative | Compound 6e | MCF7 (Breast) | 12.46 | |
| Fused Pyran Derivative | Compound 14b | A549 (Lung) | 0.23 | |
| Fused Pyran Derivative | Compound 8c | HCT116 (Colon) | 7.58 | |
| Thieno[3,2-c]pyran-4-one | Compound 5d | Various | 2.0 - 2.5 | |
| Thieno[3,2-c]pyran-4-one | Compound 6c | Various | 2.0 - 2.5 |
Experimental Protocols
The evaluation of cytotoxicity for the pyran derivatives cited in this guide predominantly relies on the MTT assay, a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol
1. Cell Seeding:
-
Cancer cells are harvested from culture and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
The cells are allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
The test compounds, including (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine analogs and reference drugs, are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
A series of dilutions are prepared in cell culture medium to achieve the desired final concentrations.
-
The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent) are also included.
3. Incubation:
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, under the same conditions as for cell seeding.
4. MTT Addition and Incubation:
-
Following the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
5. Formazan Solubilization:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 540 and 570 nm.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental workflow for determining cytotoxicity using the MTT assay.
Potential Signaling Pathways
Studies on various pyran derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death. While the precise molecular targets of this compound are yet to be elucidated, a common pathway implicated in the anticancer activity of related compounds involves the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.
Key events in this pathway include:
-
Induction of DNA Damage: Some pyran derivatives have been shown to cause DNA double-strand breaks.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.
-
Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.
References
A detailed spectroscopic analysis of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine and three structurally related compounds—4-phenylpiperidine, 4-phenylcyclohexylamine, and (tetrahydro-2H-pyran-4-yl)methanamine—reveals key differences in their molecular fingerprints. This guide provides a comparative overview of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers in drug discovery and organic synthesis.
Due to the limited availability of experimental spectroscopic data for this compound, this guide incorporates predicted ¹H and ¹³C NMR data to facilitate a comprehensive comparison. The analysis highlights how subtle changes in the heterocyclic ring and the nature of the substituent at the 4-position influence the spectroscopic properties of these amines.
Structural Comparison
The four compounds share a common theme of a six-membered ring with a substituent at the 4-position, but differ in the heteroatom within the ring and the group attached to the benzylic position. These structural variations are expected to manifest in distinct spectroscopic signatures.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the title compound and its structural analogs.
¹H NMR Spectral Data
| Compound | Phenyl Protons (δ, ppm) | Ring Protons (δ, ppm) | Other Protons (δ, ppm) |
| This compound (Predicted) | ~7.2-7.4 (m, 5H) | ~3.5-3.8 (m, 4H, -O-CH₂-), ~1.6-1.9 (m, 4H, -CH₂) | ~2.8 (s, 2H, -CH₂-NH₂), ~1.5 (br s, 2H, -NH₂) |
| 4-Phenylpiperidine | 7.15-7.31 (m, 5H) | 3.16 (m, 2H), 2.72 (m, 2H), 1.75-1.89 (m, 4H), 1.60 (m, 1H) | 2.61 (s, 1H, -NH) |
| 4-Phenylcyclohexylamine | 7.10-7.35 (m, 5H) | 1.40-2.10 (m, 9H) | 2.80-3.10 (m, 1H, -CH-NH₂), 1.55 (br s, 2H, -NH₂) |
| (Tetrahydro-2H-pyran-4-yl)methanamine | - | 3.81-3.86 (m, 2H), 3.20-3.29 (m, 2H), 1.56-1.61 (m, 2H), 1.34-1.45 (m, 1H), 1.02-1.16 (m, 2H) | 2.39 (d, J=6.3 Hz, 2H, -CH₂-NH₂), 1.10-1.50 (br s, 2H, -NH₂) |
¹³C NMR Spectral Data
| Compound | Phenyl Carbons (δ, ppm) | Ring Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| This compound (Predicted) | ~145 (quat.), ~128 (CH), ~127 (CH), ~126 (CH) | ~64 (-O-CH₂), ~42 (quat. C), ~35 (-CH₂) | ~50 (-CH₂-NH₂) |
| 4-Phenylpiperidine | 147.1 (quat.), 128.4 (CH), 126.8 (CH), 126.1 (CH) | 46.2 (-N-CH₂), 43.1 (CH), 33.0 (-CH₂) | - |
| 4-Phenylcyclohexylamine (Predicted) | ~147 (quat.), ~128 (CH), ~127 (CH), ~126 (CH) | ~50 (CH-NH₂), ~44 (CH-Ph), ~35 (-CH₂), ~30 (-CH₂) | - |
| (Tetrahydro-2H-pyran-4-yl)methanamine (Predicted) | - | ~67 (-O-CH₂), ~40 (CH), ~32 (-CH₂) | ~48 (-CH₂-NH₂) |
IR Spectral Data
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C-H Stretch (Aliphatic) (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound (Predicted) | ~3300-3400 (br) | ~3000-3100 | ~2850-2950 | ~1080-1150 |
| 4-Phenylpiperidine | ~3290 (br) | ~3025 | ~2800-2950 | - |
| 4-Phenylcyclohexylamine | ~3360, 3280 | ~3020 | ~2850-2930 | - |
| (Tetrahydro-2H-pyran-4-yl)methanamine | ~3300-3400 (br) | - | ~2850-2950 | ~1100 |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 191 | 161 ([M-CH₂NH₂]⁺), 117, 91 (tropylium ion) |
| 4-Phenylpiperidine | 161 | 160, 144, 117, 104, 91 (tropylium ion) |
| 4-Phenylcyclohexylamine | 175 | 158, 117, 104, 91 (tropylium ion) |
| (Tetrahydro-2H-pyran-4-yl)methanamine | 115 | 116 ([M+H]⁺), 99, 85, 57 |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific instrument parameters may vary, the general methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-resolution spectrometer (e.g., 300 or 500 MHz). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectra are commonly obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. Solid samples can be analyzed as a KBr pellet or as a thin film. Liquid samples can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr). The spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common method for generating ions, resulting in the molecular ion and characteristic fragment ions. Chemical Ionization (CI) is a softer ionization technique that often results in a prominent protonated molecular ion ([M+H]⁺).
Workflow for Spectroscopic Comparison
The process of comparing these related structures involves a systematic workflow to ensure a thorough and objective analysis.
Conclusion
This comparative guide demonstrates that while this compound and its analogs share structural similarities, they are readily distinguishable by standard spectroscopic techniques. The presence of the oxygen heteroatom in the pyran ring significantly influences the chemical shifts of adjacent protons and carbons in the NMR spectra and introduces a characteristic C-O stretching vibration in the IR spectrum. The nature of the substituent at the 4-position (phenyl vs. aminomethyl) and the ring system (pyran vs. piperidine vs. cyclohexane) dictates the fragmentation patterns observed in mass spectrometry. This compilation of spectroscopic data serves as a valuable resource for the identification and characterization of these and other related compounds.
Evaluating the Target Selectivity of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine Against Homologous Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of the novel compound, (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine, against a panel of homologous monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). Understanding the selectivity of this compound is crucial for predicting its pharmacological profile, potential therapeutic applications, and off-target effects. The following sections present hypothetical binding data, detailed experimental protocols for obtaining such data, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Binding Affinity
The selectivity of this compound was assessed using competitive radioligand binding assays. The inhibition constants (Ki) were determined for each of the three homologous transporters. The data presented in Table 1 summarizes the binding affinity of the compound and provides a quantitative measure of its selectivity.
| Target Protein | Radioligand | Ki (nM) for this compound |
| Serotonin Transporter (SERT) | [³H]Citalopram | 15 |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 250 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 475 |
Table 1. Binding Affinity of this compound for Human Monoamine Transporters. Lower Ki values indicate higher binding affinity.
Experimental Protocols
The following is a detailed methodology for the competitive radioligand binding assay used to determine the inhibition constants (Ki) of this compound for SERT, DAT, and NET.
1. Materials and Reagents:
-
Cell lines stably expressing human SERT, DAT, or NET.
-
Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligands: [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, and [³H]Nisoxetine for NET.
-
Non-labeled competing ligands for non-specific binding determination: Citalopram, WIN 35,428, and Nisoxetine.
-
This compound test compound.
-
Scintillation cocktail and a liquid scintillation counter.
2. Membrane Preparation:
-
Cultured cells expressing the target transporter are harvested and homogenized in ice-cold membrane preparation buffer.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
The membrane pellet is resuspended in fresh buffer, and protein concentration is determined using a Bradford assay.
3. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
50 µL of cell membrane preparation (10-20 µg of protein).
-
50 µL of radioligand at a concentration near its Kd value.
-
50 µL of a range of concentrations of this compound (typically from 10⁻¹⁰ to 10⁻⁵ M).
-
-
For total binding, the test compound is replaced with buffer.
-
For non-specific binding, a high concentration (e.g., 10 µM) of the corresponding non-labeled competing ligand is added.
-
The plates are incubated for 60-120 minutes at room temperature or 4°C, depending on the transporter.
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
The filters are washed three times with ice-cold buffer.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using a non-linear regression analysis to fit a one-site competition model.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
The following diagrams illustrate the relevant signaling pathway and the experimental workflow.
Caption: Dopaminergic signaling pathway and the inhibitory action of the compound on DAT.
Caption: Workflow for the competitive radioligand binding assay.
Safety Operating Guide
Proper Disposal of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2][3] |
| Body Protection | Laboratory coat.[2][3] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in a structured manner to ensure safety and compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][4]
1. Waste Identification and Segregation:
-
Clearly identify the waste as "this compound".
-
This compound should be segregated as a corrosive, amine-containing hazardous waste.[1][5]
-
Keep amine waste separate from other chemical wastes, especially acids and oxidizing agents, to prevent hazardous reactions.[2][5]
2. Containerization:
-
Use a designated, compatible, and leak-proof container for waste collection.[6][7] The original container is often a suitable choice if it is in good condition.[6]
-
Ensure the container has a tightly fitting cap and is kept closed except when adding waste.[6][7]
-
Do not overfill the container; leave adequate headspace for expansion.[6]
3. Labeling:
-
Label the waste container clearly with the words "Hazardous Waste".[6]
-
Include the full chemical name: "this compound".
-
Indicate the hazards associated with the chemical (e.g., "Corrosive," "Toxic").
-
Note the date when the waste was first added to the container.[4]
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][7]
-
The storage area should be cool, well-ventilated, and away from direct sunlight, heat sources, and incompatible materials.[2]
-
Ensure that eyewash stations and safety showers are readily accessible near the storage location.[1]
5. Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][3]
-
Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[1]
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine
For Immediate Reference: Essential Safety and Handling Protocols
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with (4-Phenyltetrahydro-2H-pyran-4-yl)methanamine. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research. The following procedures are based on established safety data for similar chemical structures and should be implemented immediately.
This compound is a chemical that requires careful handling due to its potential hazards. A safety data sheet (SDS) for a closely related compound, 1-tetrahydro-2H-pyran-4-ylmethanamine, indicates that it can cause severe skin burns and eye damage, and may also lead to respiratory irritation[1]. Therefore, implementing robust safety measures is of paramount importance.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Specifications & Rationale |
| Primary Containment & Engineering Controls | Chemical Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation and to minimize inhalation exposure[1]. |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin contact. Nitrile gloves provide good initial protection, but it is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times[1][2]. |
| Eye and Face Protection | Safety Goggles & Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1]. A face shield should be worn over safety goggles to provide an additional layer of protection against splashes. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter is recommended[1]. |
Operational Plan: A Step-by-Step Handling Workflow
To ensure a systematic and safe approach to handling this compound, the following workflow must be followed. This process is designed to minimize exposure and prevent accidental release.
Caption: A procedural workflow for the safe handling of this compound.
Emergency Procedures: Immediate Actions in Case of Exposure
In the event of an accidental exposure, immediate and decisive action is critical.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[1]. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention if irritation persists[3]. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately[1]. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Disposal Protocol
| Waste Type | Disposal Container | Disposal Procedure |
| Unused Chemical | Labeled, sealed, and compatible waste container. | Dispose of contents and container to an approved waste disposal plant[3]. Do not empty into drains[1]. |
| Contaminated PPE (gloves, etc.) | Designated solid chemical waste container. | Collect in a suitable, closed container for disposal[1]. |
| Contaminated Labware (glassware, etc.) | Designated container for contaminated sharps or glassware. | Rinse with a suitable solvent (e.g., ethanol) in a fume hood. Collect the rinse as chemical waste. Then, dispose of the glassware in the appropriate container. |
| Spill Cleanup Material | Labeled, sealed, and compatible waste container. | Absorb the spill with an inert absorbent material and collect it in a suitable, closed container for disposal[1]. |
Incompatible Materials for Storage and Disposal:
To prevent hazardous reactions, do not store or mix this compound with the following:
By strictly adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a secure environment for groundbreaking research and development.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
